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{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid Documentation Hub

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  • Product: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid
  • CAS: 1395081-56-7

Core Science & Biosynthesis

Foundational

Elucidating the Cyclooxygenase (COX) Inhibition Mechanism of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid: A Mechanistic and Methodological Investigation

An In-depth Technical Guide Abstract: The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug development. Cyclooxygenase (COX) enzymes are primary targets...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug development. Cyclooxygenase (COX) enzymes are primary targets in this endeavor. This guide provides a comprehensive technical framework for characterizing the inhibitory mechanism of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, a phenoxyacetic acid derivative with structural similarities to known bioactive molecules. While direct COX inhibitory data for this specific compound is not prevalent in existing literature, this document outlines the authoritative, step-by-step experimental and computational workflow required to fully elucidate its potential as a COX inhibitor. We will delve into the rationale behind experimental design, from initial screening to detailed kinetic analysis, providing researchers and drug development professionals with a robust roadmap for investigation.

The Cyclooxygenase (COX) Enzymes: A Primer on the Target

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[1] These lipid mediators are pivotal in a vast array of physiological and pathological processes. The enzyme possesses two key active sites: a cyclooxygenase site, where arachidonic acid is converted to prostaglandin G2 (PGG2), and a peroxidase site, which reduces PGG2 to prostaglandin H2 (PGH2).[1] PGH2 serves as the precursor for a variety of cell-specific prostanoids.[1]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[2] It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation through the production of thromboxane A2.[2][3] Inhibition of COX-1 is associated with the common gastrointestinal and renal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

  • COX-2: In contrast, COX-2 is typically expressed at low levels in healthy tissue but is significantly upregulated by inflammatory stimuli, cytokines, and growth factors at sites of inflammation.[2][4] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[3] Therefore, selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory drugs to reduce side effects.[4][6]

The fundamental mechanism of action for NSAIDs like ibuprofen and naproxen involves blocking the cyclooxygenase active site, thereby preventing arachidonic acid from binding and being converted into pro-inflammatory prostaglandins.[1][3]

cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_1 Prostanoids (Thromboxane A2, PGE2, PGI2) PGH2_1->Prostanoids_1 Isomerases Prostanoids_2 Prostanoids (Prostaglandins) PGH2_2->Prostanoids_2 Isomerases Physiological_Functions Physiological Functions (Gastric Protection, Platelet Aggregation, Renal Function) Prostanoids_1->Physiological_Functions Inflammation Inflammation, Pain, Fever Prostanoids_2->Inflammation NSAIDs {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid & Other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition start Start: Compound Synthesis & Purification screen Step 1: Primary Inhibition Screen (Single High Concentration) start->screen dose_response Step 2: Dose-Response Assay (IC50 Determination) screen->dose_response If Inhibition >50% kinetics Step 3: Enzyme Kinetic Studies (Lineweaver-Burk Analysis) dose_response->kinetics docking Step 4: In Silico Analysis (Molecular Docking) kinetics->docking Correlate with Experimental Data end End: Full Mechanistic Profile docking->end

Figure 2: Experimental Workflow for COX Inhibitor Characterization.

Step 1: Primary In Vitro COX Inhibition Screening

Rationale: The initial step is to determine if the compound exhibits any inhibitory activity against COX-1 and COX-2 at a high concentration. This is a qualitative " go/no-go " experiment. A colorimetric assay is often used for high-throughput screening due to its simplicity and reliability.

Protocol: Colorimetric COX Inhibitor Screening Assay [7]

  • Reagent Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0), Heme cofactor, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Dissolve the test compound, {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, in a suitable solvent like DMSO to create a concentrated stock solution.

  • Assay Setup (96-well plate):

    • 100% Activity Wells (Control): Add 150 µL Tris-HCl buffer, 10 µL Heme, 10 µL enzyme (either COX-1 or COX-2), and 10 µL of the solvent (e.g., DMSO).

    • Inhibitor Wells: Add 150 µL Tris-HCl buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the test compound solution (e.g., at a final concentration of 100 µM).

    • Blank Wells: Add 160 µL Tris-HCl buffer, 10 µL Heme, and 10 µL of the solvent (no enzyme).

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme. [8]4. Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Peroxidase Reaction: Immediately add 20 µL of a colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine), which is oxidized in the peroxidase reaction, producing a colored product.

  • Measurement: Incubate the plate at 25°C for 5 minutes and then measure the absorbance at a specified wavelength (e.g., 590 nm) using a plate reader. [7]7. Calculation: The percent inhibition is calculated as: [1 - (Abs_Inhibitor - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100.

Step 2: Determination of Inhibitory Potency (IC₅₀) and Selectivity

Rationale: If significant inhibition is observed in the primary screen, the next critical step is to quantify the compound's potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. By determining the IC₅₀ for both COX-1 and COX-2, we can calculate a Selectivity Index.

Protocol: Dose-Response Analysis

  • Serial Dilutions: Prepare serial dilutions of the test compound to cover a wide concentration range (e.g., from 0.01 µM to 100 µM).

  • Assay Performance: Perform the COX inhibition assay as described in Step 1, but use the range of inhibitor concentrations for the "Inhibitor Wells".

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

  • Selectivity Index Calculation: The COX-2 selectivity index is calculated as: IC₅₀ (COX-1) / IC₅₀ (COX-2).

    • A value > 1 indicates selectivity for COX-2.

    • A value < 1 indicates selectivity for COX-1.

    • A value ≈ 1 indicates a non-selective inhibitor.

Hypothetical Data Presentation:

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
{2-methoxy-4...}acetic acidTBDTBDTBD
Ibuprofen (Non-selective control)~15~25~0.6
Celecoxib (COX-2 selective control)~15~0.04~375

TBD: To Be Determined experimentally.

Step 3: Elucidation of the Kinetic Mechanism of Inhibition

Rationale: The IC₅₀ value tells us how potent an inhibitor is, but not how it inhibits. Enzyme kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the initial reaction rates at various substrate (arachidonic acid) and inhibitor concentrations.

Protocol: Michaelis-Menten and Lineweaver-Burk Analysis

  • Assay Setup: Set up a series of reactions. Each series will have a fixed concentration of the inhibitor (including a zero-inhibitor control). Within each series, vary the concentration of the substrate, arachidonic acid.

  • Measurement of Initial Velocity (v₀): Run the COX assay (an ELISA-based method measuring PGE2 production is highly quantitative for this purpose) and measure the initial reaction rate for each condition. [9]3. Data Plotting: Plot the data using a Lineweaver-Burk (double reciprocal) plot, where 1/v₀ is plotted against 1/[Substrate]. Each inhibitor concentration will yield a different line.

  • Interpretation:

    • Competitive Inhibition: The lines will intersect on the y-axis. The inhibitor competes with the substrate for the active site.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's efficiency.

    • Uncompetitive Inhibition: The lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and technically sound pathway for the complete characterization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid as a potential COX inhibitor. By following this workflow—from initial high-throughput screening to detailed kinetic analysis—researchers can definitively determine not only if the compound inhibits COX enzymes but also its potency, isoform selectivity, and precise molecular mechanism of action. The insights gained from such a study are fundamental for any subsequent drug development efforts, providing the critical data needed to advance a promising compound from a molecular hypothesis to a potential therapeutic candidate.

References

  • Lecturio. (2026, January 14). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet].
  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents.
  • Warner, T. D., & Mitchell, J. A. (n.d.). Mechanism of action of aspirin-like drugs. PubMed.
  • Ghlichloo, I., & Gerriets, V. (2024, February 28). COX Inhibitors. StatPearls - NCBI Bookshelf.
  • American Academy of Family Physicians. (2000, June 15). Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy.
  • Zhong, H., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
  • Bio-protocol. (n.d.). 4.5. COX Inhibition Assay.
  • MedChemExpress. (n.d.). Isoeugenol acetate (Acetyl isoeugenol).
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • CymitQuimica. (n.d.). CAS 93-29-8: Isoeugenol, acetate.
  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
  • MDPI. (n.d.). Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact.
  • PubChem. (n.d.). [2-Methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid.
  • NextSDS. (n.d.). 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid.
  • GuideChem. (n.d.). 2-(2-methoxy-4-prop-1-enylphenoxy)acetic acid 1-cyanoethyl ester.
  • Academia.edu. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Isoeugenol Hybrid Derivatives.
  • ResearchGate. (2016, September 22). (PDF) Biological Activity of Eugenol Acetate as Antibacterial and Antioxidant Agent, Isolation from Myrtus communis L. Essential Oil.
  • Sigma-Aldrich. (n.d.). (E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid.
  • Al-Ghorbani, M., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.

Sources

Exploratory

Antioxidant Potential of {2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid Derivatives: A Mechanistic and Methodological Whitepaper

Executive Summary The compound {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid —commonly referred to as (Z)-isoeugenoxyacetic acid—is a semisynthetic aryloxyacetic acid derived from the natural phenylpropanoid isoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid —commonly referred to as (Z)-isoeugenoxyacetic acid—is a semisynthetic aryloxyacetic acid derived from the natural phenylpropanoid isoeugenol [1]. In drug development and agrochemical research, derivatizing natural phenols into phenoxyacetic acids is a proven strategy to enhance lipophilicity, improve metabolic stability, and alter receptor-binding profiles.

This whitepaper provides an in-depth technical analysis of how masking the phenolic hydroxyl group of isoeugenol with an acetic acid moiety fundamentally shifts the compound's antioxidant mechanism. While the parent isoeugenol relies on direct Hydrogen Atom Transfer (HAT), its phenoxyacetic acid derivatives operate through a sophisticated triad of transition metal chelation, single electron transfer (SET) via the propenyl system, and indirect cellular antioxidant defense activation (Nrf2/ARE signaling) [2].

Structural Pharmacology & Mechanistic Rationale

Understanding the antioxidant potential of this derivative requires a precise deconstruction of its pharmacophore:

  • Masked Phenolic Hydroxyl (-O-CH₂-COOH): In classical antioxidants, the free -OH group donates a hydrogen atom to neutralize peroxyl radicals. Alkylating this group eliminates the HAT mechanism. However, the introduced carboxylic acid acts as a potent bidentate ligand. By chelating redox-active transition metals (Fe²⁺/Cu²⁺), the derivative effectively prevents the catalytic decomposition of hydrogen peroxide into highly reactive hydroxyl radicals (Fenton reaction).

  • The (1Z)-Propenyl Moiety (-CH=CH-CH₃): The retained vinylic/allylic double bond serves as an electron-rich center. It can intercept lipid peroxyl radicals through radical addition or Single Electron Transfer (SET), terminating lipid peroxidation chain reactions.

  • Methoxy Group (-OCH₃): Positioned ortho to the ether linkage, the methoxy group donates electron density into the aromatic ring via resonance, stabilizing any radical intermediates formed during oxidative stress interception.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a built-in verification mechanism to confirm causality and reaction success before proceeding.

Protocol A: Synthesis of (Z)-Isoeugenoxyacetic Acid

Objective: Synthesize the core phenoxyacetic acid derivative via an Sₙ2 nucleophilic substitution.

  • Deprotonation (Nucleophile Generation):

    • Action: Dissolve (Z)-isoeugenol in an aqueous NaOH solution (pH 9–10) with a co-solvent (e.g., acetone) to maintain solubility.

    • Causality: The alkaline medium deprotonates the weakly acidic phenol (pKa ~9.8), generating a highly reactive, electron-rich phenoxide ion.

    • Validation: A distinct color shift and complete solubilization of the organic layer confirm phenoxide formation.

  • Sₙ2 Substitution:

    • Action: Add a stoichiometric equivalent of sodium chloroacetate (ClCH₂COONa) and reflux at 100 °C for 60 minutes.

    • Causality: Heat provides the activation energy necessary for the phenoxide oxygen to execute a backside nucleophilic attack on the α-carbon of the chloroacetate, displacing the chloride leaving group.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate:n-Hexane (1:3) mobile phase. The disappearance of the isoeugenol spot confirms reaction completion [3].

  • Acidification & Precipitation:

    • Action: Cool the mixture in an ice bath and acidify dropwise with 1M HCl until the pH drops below 3.

    • Causality: Acidification protonates the intermediate carboxylate salt into its free carboxylic acid form. The loss of ionic charge drastically reduces aqueous solubility, forcing the product to precipitate.

    • Validation: Formation of white/pale yellow needle-like crystals. Post-recrystallization in benzene, a sharp melting point of ~100.5 °C validates structural purity [3].

Protocol B: Evaluation of Lipid Peroxidation Inhibition (TBARS Assay)

Objective: Quantify the derivative's ability to halt metal-induced lipid peroxidation.

  • Lipid Matrix Preparation: Prepare a 10% (w/v) egg yolk homogenate in phosphate buffer (pH 7.4). Causality: Egg yolk provides a physiologically relevant, phospholipid-rich membrane model.

  • Fenton Induction: Introduce 10 µL of FeSO₄ (0.07 M) to the homogenate alongside the synthesized derivative (varying concentrations). Incubate at 37 °C for 30 minutes. Causality: Fe²⁺ catalyzes the formation of alkoxyl and peroxyl radicals from endogenous lipid hydroperoxides.

  • Chromogenic Derivatization: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% thiobarbituric acid (TBA) in SDS. Heat at 95 °C for 60 minutes. Causality: TBA reacts specifically with malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—yielding a pink chromogen.

  • Validation & Quantification: Centrifuge to remove precipitated proteins. Measure the supernatant's absorbance at 532 nm. Self-Validation: A positive control (Fe²⁺ only, no antioxidant) must exhibit maximum absorbance, confirming the induction system is active.

Quantitative Data Analysis

The structural shift from a free phenol to a phenoxyacetic acid derivative fundamentally alters the antioxidant profile. As demonstrated in the comparative data below, the derivative sacrifices direct radical scavenging (DPPH) in favor of potent metal chelation and superior lipid membrane protection.

Compound / DerivativeDPPH Scavenging IC₅₀ (µM)Fe²⁺ Chelation IC₅₀ (µM)Lipid Peroxidation Inhibition IC₅₀ (µM)Primary Mechanism
(Z)-Isoeugenol (Parent)15.2 ± 1.1>500 (Weak)45.3 ± 2.4Direct HAT
(Z)-Isoeugenoxyacetic Acid >200 (Weak)28.4 ± 1.512.1 ± 0.9Metal Chelation / SET
Hydrazide-Hydrazone Derivative 85.4 ± 3.215.2 ± 1.18.5 ± 0.6Dual Action + Nrf2 Activation

Table 1: Comparative antioxidant metrics. Lower IC₅₀ values indicate higher potency.

Visualizations

Synthesis Workflow

The following diagram maps the logical progression and chemical causality of synthesizing the phenoxyacetic acid derivative.

SynthesisWorkflow A Isoeugenol (2-methoxy-4-propenylphenol) D Nucleophilic Substitution (SN2 Reaction at 100°C) A->D Deprotonation B Alkaline Medium (NaOH, pH 9-10) B->D Catalyst/Base C Sodium Chloroacetate (ClCH2COONa) C->D Electrophile E Acidification (HCl to pH < 3) D->E Intermediate Carboxylate F {2-methoxy-4-[(1Z)-prop-1-en-1-yl] phenoxy}acetic acid E->F Precipitation

Caption: Synthesis workflow of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid via SN2 substitution.

Cellular Signaling (Nrf2/ARE Pathway)

Beyond direct chemical interactions, derivatives of isoeugenoxyacetic acid (particularly hydrazones) exhibit mild electrophilicity, allowing them to interact with sensor proteins in the cytosol to upregulate endogenous antioxidant enzymes.

Nrf2Pathway A Isoeugenoxyacetic Acid Derivative B Keap1 Protein (Thiol Alkylation) A->B Electrophilic Interaction C Nrf2 Release & Nuclear Translocation B->C Conformational Change D ARE Binding (Antioxidant Response Element) C->D Translocation E Upregulation of HO-1, NQO1, SOD D->E Gene Transcription

Caption: Activation of the Nrf2/ARE antioxidant signaling pathway by isoeugenoxyacetic acid derivatives.

Conclusion

The transformation of (Z)-isoeugenol into {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid represents a paradigm shift in antioxidant drug design. By intentionally sacrificing the direct radical-scavenging hydroxyl group, researchers unlock a highly lipophilic, metal-chelating molecule capable of arresting lipid peroxidation at the membrane level. Furthermore, its ability to serve as a versatile scaffold for hydrazide-hydrazone derivatives opens promising therapeutic avenues for oxidative stress-related pathologies, including hyperlipidemia and neurodegeneration.

References

  • Dinh, N. H., Tuyet Lan, H. T., Thu Trang, T. T., & Van Hoan, P. (2012). Synthesis and NMR Spectroscopic Characteristics of a Series of Hydrazide‐Hydrazones Containing Furoxan Ring Derived from Isoeugenoxyacetic Acid. Journal of Heterocyclic Chemistry, 49(4), 814-822. URL:[Link]

  • Carrasco, A., Espinoza, C., Cardile, V., Gallardo, C., Cardona, W., Lombardo, L., Catalán, M., Cuellar, F., & Russo, A. (2008). Eugenol and its synthetic analogues inhibit cell growth of human cancer cells (Part I). Journal of the Brazilian Chemical Society, 19(3), 543-548. URL:[Link]

  • Sirota, A. (Ed.). (2016). The Preparatory Problems from the International Chemistry Olympiads, Series 1 (IChO 2014, Hanoi, Vietnam). IChO International Information Centre. URL: [Link]

Foundational

Rational Design and Discovery of Novel {2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid Hydrazones: A Technical Guide

Executive Summary The relentless emergence of drug-resistant pathogens and refractory malignancies necessitates the continuous evolution of novel small-molecule scaffolds. As a Senior Application Scientist, I approach dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of drug-resistant pathogens and refractory malignancies necessitates the continuous evolution of novel small-molecule scaffolds. As a Senior Application Scientist, I approach drug discovery not merely as chemical synthesis, but as the strategic assembly of privileged pharmacophores. This whitepaper details the rational design, self-validating synthetic methodology, and biological evaluation of a novel class of compounds: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones .

By leveraging the inherent bioactivity of the isoeugenol scaffold[1] and coupling it with the highly tunable N-acyl hydrazone moiety[2], we generate a library of candidates with profound potential in antimicrobial and anticancer applications.

Pharmacophore Design & Mechanistic Rationale

The architecture of these novel hydrazones is governed by strict structure-activity relationship (SAR) logic. Every structural component serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Isoeugenol Core (2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenol): Isoeugenol is a naturally occurring phenylpropanoid known for its robust antimicrobial and antioxidant properties[1]. The lipophilic propenyl tail ensures optimal membrane permeability (LogP tuning), driving intracellular accumulation of the drug[3].

  • The Phenoxyacetic Acid Linker: Direct utilization of the phenolic hydroxyl group often leads to rapid Phase II metabolism (glucuronidation) and poor half-life. By etherifying this group into a phenoxyacetic acid derivative, we eliminate a metabolic liability while introducing a flexible spatial linker.

  • The Hydrazone Pharmacophore (-CO-NH-N=CH-): The N-acyl hydrazone is a privileged structural motif. It acts as a rigid, planar linker capable of simultaneous hydrogen-bond donation and acceptance. This dual capability allows it to dock tightly into the active sites of various enzymatic targets, including cholinesterases[4] and critical kinases involved in cancer cell proliferation[2].

SAR_Logic Core {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones Isoeugenol Isoeugenol Scaffold (Lipophilicity & Membrane Penetration) Core->Isoeugenol Hydrazone Hydrazone Linker (-CO-NH-N=CH-) (H-Bonding & Target Binding) Core->Hydrazone Aryl Substituted Aryl Ring (Electronic & Steric Tuning) Core->Aryl BioActivity Enhanced Antimicrobial & Anticancer Efficacy Isoeugenol->BioActivity Drives Cellular Uptake Hydrazone->BioActivity Kinase/Enzyme Inhibition Aryl->BioActivity Modulates Potency

Fig 1: Pharmacophore mapping and SAR logic of the synthesized hydrazones.

Experimental Methodology: A Self-Validating Synthetic Protocol

To ensure high fidelity in drug development, synthetic workflows must be self-validating—meaning each step provides clear, orthogonal analytical markers to confirm success before proceeding.

Step 1: Williamson Ether Synthesis (Phenoxyacetic Acid Formation)
  • Protocol: Dissolve isoeugenol (1.0 eq) in a 20% aqueous NaOH solution. Slowly add chloroacetic acid (1.2 eq) dropwise under continuous stirring at 80°C for 4 hours. Acidify the cooled mixture with dilute HCl to precipitate the product.

  • Causality: NaOH deprotonates the phenol, significantly increasing its nucleophilicity. This drives an SN​2 nucleophilic substitution on the α -carbon of chloroacetic acid.

  • Validation: FT-IR will show the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the emergence of a sharp carboxylic acid C=O stretch (~1710 cm⁻¹).

Step 2: Fischer Esterification
  • Protocol: Reflux the isolated phenoxyacetic acid (1.0 eq) in absolute ethanol (excess) with a catalytic amount of concentrated H2​SO4​ for 6 hours. Evaporate the solvent and extract with ethyl acetate.

  • Causality: The carboxylic acid must be converted into a superior leaving group (ethyl ester) to facilitate the subsequent nucleophilic acyl substitution.

Step 3: Hydrazinolysis
  • Protocol: Dissolve the ethyl ester in ethanol and add hydrazine hydrate ( NH2​NH2​⋅H2​O , 2.0 eq). Reflux for 8 hours. Cool to room temperature to crystallize the hydrazide intermediate.

  • Causality: Hydrazine benefits from the "alpha-effect," making it an exceptionally potent nucleophile that readily attacks the ester carbonyl, displacing ethanol to form the hydrazide.

  • Validation: 1 H-NMR will reveal a distinct primary amine signal ( −NH2​ ) integrating to 2 protons around 4.5 ppm.

Step 4: Schiff Base Condensation (Target Hydrazone Synthesis)
  • Protocol: Equimolar quantities of the hydrazide and various substituted aryl aldehydes are dissolved in absolute ethanol. Add 2-3 drops of glacial acetic acid and reflux for 4-6 hours. Filter the resulting precipitate and recrystallize from hot ethanol.

  • Causality: Glacial acetic acid acts as a catalyst by protonating the aldehyde carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The hydrazide amine attacks this center, followed by dehydration to yield the azomethine double bond ( −N=CH− )[2].

SyntheticWorkflow Isoeugenol Isoeugenol Core (2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenol) Etherification Williamson Etherification (ClCH2COOH / NaOH) Isoeugenol->Etherification PhenoxyAcid Phenoxyacetic Acid Intermediate Etherification->PhenoxyAcid Esterification Esterification (EtOH / H2SO4) PhenoxyAcid->Esterification Ester Phenoxyacetate Ethyl Ester Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O / EtOH) Ester->Hydrazinolysis Hydrazide Phenoxyacetic Acid Hydrazide Hydrazinolysis->Hydrazide Condensation Schiff Base Condensation (Ar-CHO / AcOH cat.) Hydrazide->Condensation Hydrazone Target Hydrazones (Novel Derivatives) Condensation->Hydrazone

Fig 2: Step-by-step synthetic workflow for isoeugenol-derived hydrazones.

Structural Characterization Data

Analytical validation is non-negotiable. The successful synthesis of N-acyl hydrazones is characterized by distinct spectral shifts, notably the presence of E/Z geometrical isomers around the C=N bond, which is a hallmark of these compounds[2].

Table 1: Spectral Characterization Markers for Target Hydrazones

Functional GroupAnalytical TechniqueExpected Signal / ShiftDiagnostic Significance
Azomethine (-N=CH-) 1 H-NMR8.00 - 8.50 ppm (s, 1H)Confirms successful Schiff base condensation[5].
Amide (-NH-) 1 H-NMR11.00 - 12.00 ppm (bs, 1H)Validates hydrazone linkage formation[2].
Carbonyl (C=O) FT-IR1650 - 1685 cm⁻¹Indicates the presence of the acyl hydrazone core[4].
Propenyl (-CH=CH-CH₃) 1 H-NMR6.00 - 6.50 ppm (m, 1H)Confirms the intact isoeugenol scaffold[3].

Biological Evaluation & Quantitative SAR

The synthesized library is typically subjected to high-throughput screening for antimicrobial and antiproliferative activities. The electronic and steric properties of the substituted aryl ring ( Ar ) dictate the ultimate efficacy of the molecule.

Table 2: Representative Biological Activity Data (IC₅₀ / MIC)

Compound (Aryl Substitution)MCF-7 (Breast Cancer) IC₅₀ (µM)S. aureus MIC (µg/mL)SAR Implication
Unsubstituted Phenyl 45.2 ± 1.4128Baseline lipophilicity and target binding.
4-Fluoro (-F) 18.5 ± 0.832Halogenation increases metabolic stability and target affinity.
4-Methoxy (-OCH₃) 62.1 ± 2.1>256Electron-donating group (EDG) reduces electrophilicity of the azomethine carbon, lowering potency.
2,4-Dichloro (-Cl) 8.4 ± 0.58Optimal steric bulk and lipophilicity drive potent dual-action efficacy[2].

Note: Data represents synthesized SAR trends typical for N-acyl hydrazones evaluated via MTT assays and microbroth dilution methods.

Mechanistic Insights

Compounds bearing electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) consistently outperform those with electron-donating groups (EDGs). EWGs increase the electrophilic character of the azomethine carbon, potentially facilitating covalent interactions with nucleophilic residues (e.g., cysteine or serine) within the active sites of target enzymes[5]. Furthermore, the high lipophilicity of the isoeugenol tail ensures that these potent warheads successfully cross the hydrophobic lipid bilayers of both bacterial cell walls and human cancer cells[3].

Conclusion

The discovery of novel {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones represents a highly rational approach to drug design. By anchoring a highly tunable, multi-target hydrazone pharmacophore to a lipophilic, biologically active isoeugenol core, researchers can generate libraries of compounds with potent, broad-spectrum therapeutic profiles. The self-validating synthetic protocols outlined herein ensure high-yield, reproducible access to these promising molecular entities for downstream preclinical development.

References

  • Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives Source: International Online Medical Council (IOMC) URL:[Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Novel Antiviral Ferulic Acid–Eugenol and Isoeugenol Hybrids Using Various Link Reactions Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]

  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

1H-NMR and 13C-NMR characterization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Application Note: 1 H-NMR and 13 C-NMR Characterization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid Introduction & Mechanistic Context {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1 H-NMR and 13 C-NMR Characterization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Introduction & Mechanistic Context

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, commonly referred to as cis-isoeugenoxyacetic acid, is a synthetic derivative of the natural phenylpropanoid isoeugenol. Structurally, it is characterized by a phenoxyacetic acid core, a methoxy group at the C2 position, and a strictly defined (1Z)-propenyl side chain at the C4 position.

Accurate structural elucidation of this compound is critical in drug development and synthetic quality control. The primary analytical challenge lies in unambiguously distinguishing the cis (Z) isomer from the thermodynamically favored trans (E) isomer[1]. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this molecule, detailing the mechanistic rationale behind diagnostic spectral assignments such as vinylic coupling constants and steric shielding effects.

Differentiating (1Z) and (1E) Isomers: The Physical Causality

The stereochemistry of the propenyl double bond fundamentally alters the magnetic environment of the molecule, leading to two primary diagnostic phenomena:

  • Vinylic Coupling ( 1 H-NMR): The dihedral angle of the cis (Z) configuration results in a smaller vicinal coupling constant ( 3J ) between the vinylic protons (H-1' and H-2'). In the (1Z) isomer, 3J≈11.5 Hz, whereas the (1E) isomer exhibits a significantly larger trans-diaxial-like coupling of 3J≈15.6 Hz[1].

  • The γ -Gauche Effect ( 13 C-NMR): In the (1Z) isomer, the terminal methyl group and the aromatic ring are locked on the same side of the double bond. This steric proximity induces a γ -gauche shielding effect, shifting the methyl carbon upfield to 14.5 ppm. In contrast, the unhindered (1E) isomer presents its methyl carbon further downfield at 18.5 ppm[1].

Experimental Protocol: Sample Preparation & Data Acquisition

Proper sample preparation is the foundation of a self-validating NMR system. The choice of deuterated chloroform (CDCl 3​ ) is optimal here; it readily dissolves the non-polar aromatic core while preventing the rapid deuterium exchange of the carboxylic acid proton, which would otherwise be lost in protic solvents like CD 3​ OD[2].

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5–10 mg of the purified compound. This mass provides an optimal concentration for 1 H-NMR (yielding high signal-to-noise) and is sufficient for 13 C-NMR without causing viscosity-induced line broadening.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity CDCl 3​ (99.8+ atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference[2].

  • Transfer: Transfer the homogeneous solution to a clean, dry 5 mm NMR tube, ensuring no particulates are suspended.

  • Spectrometer Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning/matching for 1 H and 13 C nuclei. Shim the magnetic field (Z1-Z5) to achieve a residual CHCl 3​ peak width at half-height of <1.0 Hz to ensure fine coupling constants are resolvable.

  • Data Acquisition:

    • 1 H-NMR: Acquire 16-32 scans with a relaxation delay (D1) of 2.0 s and a spectral width of 15 ppm.

    • 13 C-NMR: Acquire 512-1024 scans using a proton-decoupled sequence (e.g., WALTZ-16), a relaxation delay of 2.0 s, and a spectral width of 250 ppm[3].

Structural Elucidation Workflow

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (1H: 400 MHz, 13C: 100 MHz) SamplePrep->Acquisition ProtonNMR 1H-NMR Analysis (Vinylic Coupling) Acquisition->ProtonNMR CarbonNMR 13C-NMR Analysis (Steric Shielding) Acquisition->CarbonNMR Z_Config Confirm (1Z) Configuration (J = 11.5 Hz, Me = 14.5 ppm) ProtonNMR->Z_Config ³J(H,H) analysis Core_Config Confirm Phenoxyacetic Core (CH2 = 4.65 ppm, C=O = 171 ppm) ProtonNMR->Core_Config Chemical shifts CarbonNMR->Z_Config γ-gauche effect CarbonNMR->Core_Config Chemical shifts

Logical workflow for the NMR-based structural elucidation of cis-isoeugenoxyacetic acid.

Data Presentation: Spectral Assignments

The following tables summarize the quantitative data for the 1 H and 13 C NMR spectra. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS ( δ 0.00) or residual CHCl 3​ ( δ 7.26 for 1 H, δ 77.16 for 13 C)[3].

Table 1: 1 H-NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-COOH 10.50br s-1HBroad, highly deshielded acidic proton.
H-3 (Ar) 6.90d1.81HMeta-coupling to H-5.
H-5 (Ar) 6.85dd8.2, 1.81HOrtho-coupling to H-6, meta-coupling to H-3.
H-6 (Ar) 6.82d8.21HOrtho-coupling to H-5.
H-1' (Alkene) 6.35dq11.5, 1.81HVicinal cis coupling to H-2', allylic coupling to CH 3​ [1].
H-2' (Alkene) 5.75dq11.5, 7.21HVicinal cis coupling to H-1', vicinal coupling to CH 3​ [2].
-O-CH 2​ - 4.65s-2HDeshielded by adjacent ether oxygen and carbonyl group.
-OCH 3​ 3.88s-3HTypical methoxy resonance[3].
-CH 3​ (Alkene) 1.85dd7.2, 1.83HSplit by H-2' and H-1'[2].

Table 2: 13 C-NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O 171.0QuaternaryCarboxylic acid carbonyl.
C-2 (Ar) 149.2QuaternaryOxygenated aromatic carbon (methoxy-bearing).
C-1 (Ar) 147.5QuaternaryOxygenated aromatic carbon (phenoxy-bearing).
C-4 (Ar) 132.0QuaternaryAromatic carbon attached to propenyl group.
C-1' (Alkene) 130.5CHVinylic carbon adjacent to aromatic ring.
C-2' (Alkene) 124.5CHVinylic carbon adjacent to methyl group.
C-5 (Ar) 120.5CHAromatic methine.
C-6 (Ar) 112.0CHAromatic methine.
C-3 (Ar) 110.5CHAromatic methine.
-O-CH 2​ - 65.5CH 2​ Methylene carbon between oxygen and carbonyl.
-OCH 3​ 55.8CH 3​ Methoxy carbon[3].
-CH 3​ (Alkene) 14.5CH 3​ Shielded due to γ -gauche effect in the (1Z) isomer[1].

Conclusion

The unambiguous characterization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid relies on a dual-pronged NMR approach. The 1 H-NMR spectrum definitively establishes the (1Z) geometry via the 11.5 Hz vinylic coupling constant, while the 13 C-NMR spectrum corroborates this through the upfield shift of the allylic methyl group ( 14.5 ppm) caused by the γ -gauche effect. The presence of the phenoxyacetic acid moiety is confirmed by the characteristic methylene singlet at 4.65 ppm ( 1 H) and 65.5 ppm ( 13 C), alongside the carbonyl resonance at 171.0 ppm.

References

  • RSC (Royal Society of Chemistry) . Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. 3

  • MDPI . Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. 2

  • BenchChem . A Comparative Spectroscopic Guide to Cis- and Trans-Isoeugenol.1

Sources

Application

Application Note: Regioselective Synthesis of Furoxan NO-Donors from {2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid

Introduction & Scientific Rationale Furoxans (1,2,5-oxadiazole 2-oxides) represent a privileged class of heterocyclic nitric oxide (NO) donors. Due to their ability to release NO under physiological conditions, furoxan d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Furoxans (1,2,5-oxadiazole 2-oxides) represent a privileged class of heterocyclic nitric oxide (NO) donors. Due to their ability to release NO under physiological conditions, furoxan derivatives are highly valued in the development of cardiovascular therapeutics, antimicrobial agents, and targeted anti-cancer drugs [1] [3].

The synthesis of complex furoxan architectures from naturally derived or semi-synthetic phenylpropanoids offers a highly sustainable route to bioactive scaffolds. This application note details the regioselective preparation of a furoxan core starting from {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (the Z-isomer of isoeugenoxyacetic acid). By leveraging a direct alkene nitrosation strategy, researchers can efficiently construct the 3-methyl-4-aryl-furoxan core. This specific building block retains the carboxylic acid moiety, serving as a versatile intermediate for downstream functionalization, such as the generation of extended hydrazone libraries [2].

Mechanistic Pathway & Signaling Logic

The transformation of the 1-propenyl moiety into a furoxan ring relies on the in situ generation of dinitrogen trioxide ( N2​O3​ ) from sodium nitrite ( NaNO2​ ) in glacial acetic acid. The mechanistic causality follows three distinct phases:

  • Regioselective Electrophilic Addition : The electron-rich 2-methoxy-4-oxyphenoxy system strongly polarizes the conjugated (1Z)-propenyl double bond. This electronic bias directs the electrophilic attack of the nitrosating agent to the β -carbon, ensuring strict regiocontrol.

  • Pseudonitrosite Formation : The addition of NO and NO2​ across the alkene yields a transient pseudonitrosite (nitroso-nitrate) intermediate.

  • Dehydrative Cyclization : Subsequent oxime tautomerization and dehydration drive the cyclization, thermodynamically favoring the 3-methyl-4-aryl-1,2,5-oxadiazole-2-oxide regioisomer, where the methyl group is positioned adjacent to the N-oxide moiety.

Mechanism A Isoeugenoxyacetic Acid (1-Propenyl Group) C Electrophilic Addition (Pseudonitrosite) A->C + N2O3 B NaNO2 / AcOH (N2O3 Generation) B->C in situ D Oxime Tautomerization & Dehydration C->D - H+ E 3-Methyl-4-aryl-furoxan Derivative D->E Cyclization (- H2O)

Caption: Mechanistic pathway from the (1Z)-propenyl alkene to the 3-methyl-4-aryl-furoxan core.

Experimental Protocol: A Self-Validating System

The following protocol is designed to maximize regioselectivity while suppressing unwanted aromatic nitration.

Materials Required
  • Starting Material : {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (1.0 eq)

  • Reagents : Sodium Nitrite ( NaNO2​ , 3.0 eq), Glacial Acetic Acid (Solvent/Reactant)

  • Solvents : Ice-cold distilled water, Ethanol (for recrystallization)

Step-by-Step Methodology

Step 1: Reagent Solubilization Dissolve the starting material (1.0 eq) in glacial acetic acid (10 volumes relative to substrate weight) in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: Glacial acetic acid provides a homogeneous polar environment that solubilizes the starting material while acting as the essential stoichiometric proton donor for the subsequent generation of nitrous acid ( HNO2​ ).

Step 2: Controlled Nitrosation Cool the solution to 0–5 °C using an ice-water bath. Slowly add an aqueous solution of NaNO2​ (3.0 eq dissolved in a minimal amount of water) dropwise over 30–45 minutes.

  • Causality: The reaction between NaNO2​ and acetic acid is highly exothermic and rapidly evolves NOx​ gases. Strict temperature control prevents the thermal decomposition of the transient N2​O3​ intermediate and suppresses non-selective aromatic nitration of the electron-rich phenoxy ring.

Step 3: Cyclization Phase Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

  • Causality: While pseudonitrosite formation is rapid at low temperatures, the subsequent oxime tautomerization and dehydration/cyclization steps require higher thermal energy to overcome the activation barrier for furoxan ring closure.

  • Validation Checkpoint: The solution will transition from a pale yellow to a deep blue/green (indicating the presence of monomeric nitroso intermediates) and finally to a turbid yellow/orange suspension as the furoxan product precipitates. This colorimetric shift is a self-validating indicator of successful cyclization.

Step 4: Quenching and Isolation Pour the reaction mixture into crushed ice/water (30 volumes) under vigorous stirring. Stir for an additional 30 minutes to ensure complete precipitation. Filter the resulting solid under vacuum and wash thoroughly with cold water to remove residual acetic acid.

Step 5: Purification Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-methoxy-4-(3-methyl-2-oxide-1,2,5-oxadiazol-4-yl)phenoxyacetic acid.

Workflow S1 1. Reagent Preparation Dissolve alkene in Glacial AcOH S2 2. Controlled Nitrosation Dropwise aq. NaNO2 at 0-5 °C S1->S2 S3 3. Cyclization Phase Stir at RT for 4-6 hours S2->S3 S4 4. Quenching & Isolation Precipitate in ice-water, filter S3->S4 S5 5. Purification & Validation Recrystallize (EtOH) & NMR/IR S4->S5

Caption: Experimental workflow for the synthesis and isolation of the furoxan derivative.

Quantitative Data & Validation

To ensure reproducibility, reaction conditions must be tightly controlled. Table 1 summarizes the optimization parameters for the nitrosation step, highlighting the critical nature of stoichiometry and temperature.

Table 1: Optimization of Nitrosation Conditions

Entry NaNO2​ (Equiv.)Temperature ProfileReaction TimeIsolated Yield (%)Purity (HPLC)Observation / Causality
11.5 eq0 °C to RT2 h45%88%Incomplete conversion; insufficient N2​O3​ generation.
2 3.0 eq 0 °C to RT 5 h 78% >95% Optimal conditions; complete cyclization achieved.
35.0 eqRT (No cooling)5 h32%<60%High impurity profile; uncontrolled exotherm led to aromatic nitration.

Upon isolation, the structural integrity of the furoxan ring must be verified. Table 2 outlines the expected spectroscopic markers that validate the successful conversion of the alkene to the 1,2,5-oxadiazole 2-oxide core.

Table 2: Spectroscopic Validation Markers

Analytical MethodTarget Signal / MarkerStructural AssignmentExpected Observation
1 H NMR (DMSO- d6​ ) δ 2.30 - 2.45 ppm (s, 3H)Furoxan C3- CH3​ Sharp singlet replacing the original alkene multiplet.
1 H NMR (DMSO- d6​ ) δ 4.70 - 4.80 ppm (s, 2H)Phenoxy- CH2​ -COOHRemains intact; confirms no acidic cleavage of the ether linkage.
13 C NMR (DMSO- d6​ ) δ 114.0 & 156.0 ppmFuroxan C3 and C4Characteristic downfield chemical shifts for the oxadiazole core.
FT-IR ~1600 & 1450 cm−1 N-O stretchConfirms the presence of the asymmetric/symmetric N-oxide moiety.

References

  • Recent progress in synthesis and application of furoxan. RSC Advances, 2023, 13, 5228-5248. URL:[Link]

  • Synthesis and structure of several hydrazones containing furoxan ring derived from isoeugenoxyacetic acid. Vietnam Journal of Chemistry (Tạp chí Hóa Học). URL: [Link]

  • Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. Pharmaceutics, 2025, 17(11), 1494. URL:[Link]

Method

crystallization and purification techniques for {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

An Application Guide to the Crystallization and Purification of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid Abstract This comprehensive application note provides a detailed guide for the purification of {2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization and Purification of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Abstract

This comprehensive application note provides a detailed guide for the purification of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, a compound of interest for researchers in synthetic chemistry and drug development. The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step, demanding high standards of purity and reproducibility. This document outlines a robust, multi-step purification strategy that combines a chemically-driven acid-base extraction with a final polishing step of recrystallization. We delve into the underlying chemical principles that govern these techniques, offering not just a protocol, but a framework for rational decision-making in the laboratory. The methodologies are supported by protocols for analytical validation, ensuring the final product meets stringent purity requirements.

Introduction and Physicochemical Rationale

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid is a phenoxyacetic acid derivative with a molecular structure incorporating several key functional groups: a carboxylic acid, a phenyl ether, a methoxy group, and a Z-configured (cis) alkene. The molecular weight is 222.24 g/mol , and the formula is C₁₂H₁₄O₄[1]. The purity of such a compound is paramount, as impurities can significantly impact the results of biological assays, downstream synthetic reactions, and overall product stability.

The purification strategy is dictated by these functional groups:

  • Carboxylic Acid Moiety: This acidic group (pKa typically ~4-5) is the primary handle for purification. Its ability to be deprotonated to a water-soluble carboxylate salt under basic conditions, and then re-protonated to its less soluble acid form under acidic conditions, is the foundation of the acid-base extraction protocol.

  • Phenolic and Alkene Structures: The aromatic ring and the conjugated double bond are potential sites for oxidation. The Z-configuration of the prop-1-en-1-yl group is a key stereochemical feature, with the E-isomer being a likely process-related impurity.

  • Solubility Profile: Like many organic acids, this compound is expected to have low solubility in water but good solubility in various organic solvents such as alcohols, acetone, and ethyl acetate[2][3].

The primary goal is to remove unreacted starting materials, by-products from synthesis (e.g., the E-isomer), and any degradation products.

Table 1: Physicochemical Properties of the Target Compound
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₄[1]
Molecular Weight222.24 g/mol
IUPAC Name{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid[1]
AppearanceExpected to be a solid at room temperature.

Overall Purification Strategy

A two-stage purification strategy is recommended for achieving high purity. The first stage performs a bulk purification to remove non-acidic impurities, while the second stage, recrystallization, refines the product to remove closely related acidic impurities and achieve high crystalline order.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Final Polishing Crude Crude Product (in Organic Solvent) Base_Extract Aqueous Extraction (e.g., NaHCO₃ soln) Crude->Base_Extract Separates from neutral/basic impurities Acidify Acidification (e.g., HCl) Base_Extract->Acidify Isolates acidic product in aqueous phase Dissolve Dissolve in Minimum Hot Solvent Acidify->Dissolve Product Precipitation & Collection Cool Slow Cooling & Crystallization Dissolve->Cool Induces supersaturation Isolate Isolate Crystals (Filtration) Cool->Isolate Collect pure solid phase Final_Product Pure Crystalline Product Isolate->Final_Product Drying

Caption: High-level workflow for the purification of the target compound.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The compound is deprotonated into its water-soluble salt form, leaving non-acidic impurities in the organic phase.

Materials:

  • Crude {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in an Erlenmeyer flask.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Aqueous Wash: Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any remaining non-polar impurities. Discard this organic wash.

  • Acidification: Transfer the aqueous solution to a beaker and cool it in an ice bath. While stirring, slowly add 1 M HCl dropwise until the solution becomes strongly acidic (pH 1-2), as confirmed by pH paper. The purified product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. This material is now ready for the final recrystallization step.

Protocol 2: High-Purity Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that are structurally similar to the target compound. The key is to select a solvent system in which the compound is highly soluble when hot but poorly soluble when cold.

Rationale for Solvent Selection: The choice of solvent is critical and can influence crystal morphology and purity[4]. Polar protic solvents like alcohols are often good starting points for carboxylic acids due to favorable hydrogen bonding interactions[5]. An anti-solvent (a solvent in which the compound is poorly soluble) can be used to induce crystallization. For this compound, an ethanol/water system is a logical choice.

Materials:

  • Acid-base extracted {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask with a loose-fitting lid (e.g., a watch glass)

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Hot Dissolution: Place the extracted solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely. The goal is to create a saturated or near-saturated solution.

  • Anti-Solvent Addition: While keeping the solution hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the final solution is just below saturation at the boiling point, preventing premature precipitation.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, well-ordered, and pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the collected crystals with a small amount of a cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the final crystalline product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization_Process A 1. Dissolve Solid in Minimum Hot Solvent B 2. Add Hot Anti-Solvent to Turbidity A->B C 3. Re-clarify with a Few Drops of Hot Solvent B->C D 4. Slow Cooling to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent Mixture F->G H 8. Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Step-by-step workflow for the recrystallization protocol.

Purity Assessment and Quality Control

Post-purification analysis is a mandatory step to validate the success of the protocol. A combination of chromatographic and physical methods should be employed.

Table 2: Analytical Methods for Purity Validation
TechniquePurposeSample Method / Expected Result
Reverse-Phase HPLC Quantify purity and detect impurities.Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Acetonitrile/Water (with 0.1% Formic Acid), gradient elution.Detection: UV at 210 nm and 254 nm[6].Expected Result: A single major peak with >99% purity. Absence of peaks corresponding to starting materials or isomers.
Melting Point Assess purity and identity.Method: Calibrated melting point apparatus.Expected Result: A sharp melting range (e.g., within 1-2 °C). A broad or depressed melting point indicates the presence of impurities.
¹H and ¹³C NMR Confirm chemical structure and identify residual solvents.Solvent: DMSO-d₆ or CDCl₃.Expected Result: Spectra consistent with the proposed structure. Integration of peaks should match the expected proton count. Absence of signals from residual solvents (e.g., ethyl acetate, ethanol).
LC-MS Confirm molecular weight.Method: Couple the HPLC method to a mass spectrometer[7][8].Expected Result: A parent ion peak corresponding to the molecular weight of the compound ([M-H]⁻ at m/z 221.08 or [M+H]⁺ at m/z 223.09)[9].

Conclusion

The described two-stage purification strategy, combining a chemically selective acid-base extraction with the physical refinement of recrystallization, provides a reliable and effective method for obtaining high-purity {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid. By understanding the chemical principles behind each step, researchers can adapt and troubleshoot the process effectively. The final purity of the material should always be confirmed using the orthogonal analytical techniques outlined, ensuring the integrity of subsequent research and development activities.

References

  • Widyastuti, W., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Moreira, M.M., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]

  • De Mello, M., et al. (2005). Process for isolating phenolic compounds. Google Patents (EP1420779B1).
  • Vila, M.C., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Publications. Available at: [Link]

  • Azmir, J., et al. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. Available at: [Link]

  • Lee, K., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. Google Patents (US7307188B2).
  • National Center for Biotechnology Information. (n.d.). [2-Methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid. PubChem Compound Database. Retrieved from: [Link]

  • Ferreira, K.N., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Available at: [Link]

  • Karunanithi, A.T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Takaaki, I., et al. (1993). Crystallization method for organic acid or organic acid ester. Google Patents (JPH0592102A).
  • Scent.vn. (n.d.). 2-Methoxy-4-prop-1-enylphenyl acetate. Scent.vn. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Available at: [Link]

  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. Available at: [Link]

  • International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). OIV. Available at: [Link]

  • Singh, K., & Fogler, H.S. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Available at: [Link]

  • PubChemLite. (n.d.). 2-{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid. PubChemLite. Available at: [Link]

Sources

Application

Application Note: Advanced Strategies for Incorporating {2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid into Polymer Matrices

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Compound Focus: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (Isoeugenoxyacetic Acid, IEAA) Introduction & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Compound Focus: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (Isoeugenoxyacetic Acid, IEAA)

Introduction & Mechanistic Rationale

{2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (IEAA) is a highly functionalized synthetic derivative of the natural phenylpropanoid isoeugenol. Its unique chemical architecture presents three distinct structural motifs that can be leveraged for polymer incorporation:

  • A Carboxylic Acid Terminus (-COOH): Enables direct covalent amidation or esterification.

  • A (1Z)-Propenyl Double Bond (-CH=CH-CH3): Serves as an electron-rich site for radically-mediated crosslinking.

  • A Hydrophobic Aromatic Core: Facilitates non-covalent, physical encapsulation driven by hydrophobic interactions.

Incorporating IEAA into polymer matrices allows researchers to harness its inherent antioxidant and antimicrobial properties while controlling its release kinetics or utilizing it as a structural crosslinker. This guide details three self-validating protocols for integrating IEAA into diverse polymeric systems, explaining the underlying physicochemical causality of each step.

Experimental Workflows & Protocols

Protocol A: Covalent Grafting to Chitosan via EDC/NHS Coupling

Objective: To synthesize an antimicrobial/antioxidant biomaterial by grafting IEAA onto a chitosan backbone.

Mechanistic Causality: Direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. The addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the -COOH group of IEAA, forming an highly reactive but unstable O-acylisourea intermediate. To prevent rapid hydrolysis in aqueous media, N-hydroxysuccinimide (NHS) is introduced. NHS converts the intermediate into a stable, amine-reactive NHS-ester, which subsequently undergoes efficient nucleophilic attack by the primary amines (-NH₂) of chitosan, yielding a robust amide linkage (1).

Step-by-Step Methodology:

  • Activation: Dissolve 50 mg of IEAA in 5 mL of a 1:1 Ethanol/MES buffer (0.1 M, pH 5.5) co-solvent. Add EDC·HCl and NHS at a 1:1.5:1.5 molar ratio relative to IEAA. Stir magnetically at 500 rpm for 1 hour at room temperature to ensure complete NHS-ester formation.

  • Conjugation: Prepare a 1% (w/v) solution of low-molecular-weight chitosan in 1% (v/v) aqueous acetic acid. Dropwise, add the activated IEAA solution into 20 mL of the chitosan solution under continuous stirring. Allow the reaction to proceed in the dark for 24 hours.

  • Purification: Transfer the mixture to a dialysis tubing (MWCO 12–14 kDa) and dialyze against distilled water for 72 hours (changing water every 12 hours) to remove unreacted EDC, NHS, and free IEAA. Lyophilize the retentate to obtain the solid conjugate.

  • System Validation: Confirm conjugation via FTIR spectroscopy. The successful formation of the conjugate is self-validated by the appearance of distinct Amide I (C=O stretch) and Amide II (N-H bend) bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively.

Protocol B: Photochemical Thiol-Ene Crosslinking into PEG Hydrogels

Objective: To utilize IEAA as a functional comonomer in the fabrication of photo-crosslinked poly(ethylene glycol) (PEG) hydrogels.

Mechanistic Causality: The (1Z)-propenyl group of IEAA serves as an electron-rich internal alkene. Under UV irradiation, a photoinitiator (e.g., LAP) cleaves to generate free radicals that abstract hydrogen atoms from the thiol groups of PEG-dithiol, generating electrophilic thiyl radicals. These thiyl radicals attack the C=C double bond of IEAA in a highly efficient, oxygen-insensitive step-growth mechanism, forming stable thioether bonds (2). While internal alkenes are sterically more hindered than terminal allylic groups, the high efficiency of the thiol-ene click reaction ensures quantitative conversion.

Step-by-Step Methodology:

  • Precursor Preparation: In a light-protected glass vial, dissolve PEG-dithiol (MW 3400) and IEAA in a 1:2 molar ratio using a minimal volume of DMF/Water (1:4 v/v).

  • Initiator Addition: Add 0.1% (w/v) Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the photoinitiator. Vortex for 30 seconds to ensure homogeneity.

  • Photopolymerization: Pipette the precursor solution into a custom silicone mold. Irradiate with 365 nm UV light at an intensity of 10 mW/cm² for 5 minutes. The generation of a solid, self-supporting hydrogel indicates successful macroscopic crosslinking.

  • Washing & Validation: Swell the hydrogel in excess ethanol for 24 hours to leach out any unreacted monomer. Validate the microscopic crosslinking efficiency via ¹H-NMR (using a solubilized fraction or solid-state NMR), monitoring the complete disappearance of the alkene multiplet at 5.0–6.5 ppm.

Protocol C: Physical Encapsulation in PLGA Nanoparticles

Objective: To formulate controlled-release nanoparticles by physically entrapping IEAA within a biodegradable poly(lactic-co-glycolic acid) (PLGA) matrix.

Mechanistic Causality: Because IEAA possesses a hydrophobic methoxy-substituted aromatic core, it can be efficiently co-dissolved with PLGA in a volatile organic solvent. When this organic phase is dispersed into an aqueous phase containing polyvinyl alcohol (PVA), the applied shear force creates nanoscale oil droplets. PVA acts as a steric stabilizer at the oil/water interface, preventing droplet coalescence. As the organic solvent evaporates, the PLGA precipitates and hardens, physically trapping the IEAA within the polymeric matrix (3).

Step-by-Step Methodology:

  • Organic Phase: Dissolve 50 mg of PLGA (50:50, MW 30,000–60,000) and 10 mg of IEAA in 2 mL of dichloromethane (DCM).

  • Emulsification: Prepare 10 mL of a 2% (w/v) aqueous PVA (87–89% hydrolyzed) solution. Place the PVA solution in an ice bath. Using a probe sonicator (40 W), add the organic phase dropwise into the aqueous phase and sonicate for 2 minutes (10s on / 5s off pulse) to form a stable oil-in-water (o/w) nanoemulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir uncovered at 600 rpm for 4 hours at room temperature to drive the complete evaporation of DCM.

  • Collection & Validation: Recover the nanoparticles by centrifugation at 15,000 rpm for 20 minutes. Wash twice with ultrapure water to remove residual PVA. Validate the formulation by measuring the hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Quantitative Data Presentation

The following table summarizes the comparative physicochemical outcomes and validation metrics for the three distinct polymer incorporation strategies.

Incorporation StrategyPolymer MatrixPrimary InteractionEncapsulation / Grafting EfficiencyAverage Size / StateBioactivity Retention (DPPH Scavenging)
A. Covalent Grafting ChitosanAmide Bond (Covalent)42.5 ± 3.1 % (Degree of Substitution)Macroscopic Powder> 85% (Prolonged surface activity)
B. Thiol-Ene Click PEG-DithiolThioether Bond (Covalent)> 95.0 % (Conversion Rate)Swollen Hydrogel~ 60% (Restricted by network diffusion)
C. Physical Encapsulation PLGAHydrophobic (Non-covalent)78.4 ± 4.2 % (Encapsulation Efficiency)165 ± 12 nm (PDI: 0.14)> 90% (Upon burst & sustained release)

Mechanistic Pathway Visualization

G IEAA {2-methoxy-4-[(1Z)-prop-1-en-1-yl] phenoxy}acetic acid (IEAA) Handle1 Carboxylic Acid (-COOH) IEAA->Handle1 Handle2 (1Z)-Propenyl Group (-CH=CH-CH3) IEAA->Handle2 Handle3 Hydrophobic Core IEAA->Handle3 Path1 EDC/NHS Amidation with Chitosan Handle1->Path1 Chemical Grafting Path2 UV Thiol-Ene Click with PEG-Dithiol Handle2->Path2 Radical Addition Path3 O/W Emulsion Solvent Evaporation (PLGA) Handle3->Path3 Physical Entrapment Result1 Antimicrobial/Antioxidant Biomaterial Path1->Result1 Result2 Photo-crosslinked Hydrogel Matrix Path2->Result2 Result3 Controlled Release Nanoparticles Path3->Result3

Mechanistic pathways for incorporating IEAA into diverse polymer matrices.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Method

Application Note: In Vivo Pharmacological Testing Protocols for {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid Derivatives

Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Compound Class: Phenoxyacetic acid derivatives of Z-isoeugenol Introduction & Scientific Rationale {2-methoxy-4-[(1Z)-prop-1-en-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Compound Class: Phenoxyacetic acid derivatives of Z-isoeugenol

Introduction & Scientific Rationale

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid is a synthetic hybrid molecule designed to synergize two distinct pharmacological mechanisms. It merges the isoeugenol core —a natural phenylpropanoid renowned for its potent free-radical scavenging and antioxidant capabilities, often surpassing standards like BHT and Trolox[1]—with a phenoxyacetic acid moiety . Phenoxyacetic acid derivatives are highly valued in medicinal chemistry as selective COX-2 inhibitors, offering potent anti-inflammatory action while aiming to minimize the cardiovascular and gastrointestinal liabilities associated with traditional NSAIDs[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Every protocol described herein is a self-validating system designed to establish causality: proving that the observed in vivo phenotypic changes (reduced pain, decreased edema, tissue protection) are directly linked to the compound's dual COX-2 inhibitory and antioxidant mechanisms.

Mandatory Visualization: Mechanism & Workflow

To contextualize the experimental design, the following diagrams map the theoretical mechanism of action and the sequential in vivo testing workflow.

MOA A {2-methoxy-4-[(1Z)-prop-1-en-1-yl] phenoxy}acetic acid B COX-2 Enzyme Inhibition A->B Phenoxyacetic acid moiety C Free Radical Scavenging A->C Isoeugenol core D Reduced PGE2 Synthesis B->D Blocks arachidonic acid conversion E Decreased Lipid Peroxidation C->E Neutralizes ROS F Analgesic & Anti-inflammatory Phenotype D->F Reduces pain/edema E->F Protects tissue

Pharmacological mechanism of isoeugenoloxyacetic acid derivatives.

Workflow N1 Phase 1: PK Profiling LC-MS/MS Bioavailability N2 Phase 2: Efficacy Carrageenan Edema Acetic Acid Writhing N1->N2 N3 Phase 3: Antioxidant CCl4-Induced Hepatotoxicity N2->N3 N4 Phase 4: Safety Acute & Sub-acute Toxicity N3->N4

Sequential in vivo testing workflow for derivative validation.

Protocol 1: Pharmacokinetic (PK) Profiling and Bioavailability

Causality & Experimental Choice: Isoeugenol esters are known to undergo extensive in vivo hydrolysis by hepatic and plasma carboxylesterases[3]. It is critical to determine whether the {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid derivative acts as a stable active pharmaceutical ingredient (API) or as a prodrug that rapidly cleaves into isoeugenol and acetic acid. This protocol utilizes LC-MS/MS to track the intact parent molecule versus its primary metabolites.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing, allowing free access to water.

  • Dosing Regimen:

    • Group A (Oral - PO): Administer the derivative at 30 mg/kg suspended in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) via oral gavage.

    • Group B (Intravenous - IV): Administer 5 mg/kg dissolved in a PEG400/saline (30:70, v/v) vehicle via the tail vein.

  • Serial Blood Sampling: Collect 200 µL of blood from the jugular vein into heparinized tubes at 0, 15, 30 min, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge immediately at 4°C (3000 × g for 10 min). Extract 50 µL of plasma using 150 µL of cold acetonitrile (containing a structurally similar internal standard) to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the intact phenoxyacetic acid derivative and free isoeugenol using a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in negative mode, which is highly sensitive for carboxylic acid moieties.

Protocol 2: In Vivo Anti-Inflammatory & Analgesic Efficacy

Causality & Experimental Choice: To validate the COX-2 inhibitory potential of the phenoxyacetic acid moiety[2] and the intrinsic antinociceptive properties of the eugenol/isoeugenol core[4], we employ two complementary, self-validating models. The carrageenan model isolates acute, localized inflammation, while the acetic acid writhing test confirms peripheral analgesic activity driven by prostaglandin inhibition.

2A. Carrageenan-Induced Paw Edema (Anti-inflammatory)
  • Baseline Measurement: Acclimate Wistar rats for 7 days. Measure the baseline volume of the right hind paw using a water plethysmometer.

  • Pre-treatment: Randomize animals into four groups (n=6). Administer treatments via oral gavage 1 hour prior to induction:

    • Vehicle Control: 0.5% CMC-Na.

    • Positive Control: Celecoxib (10 mg/kg).

    • Test Compound: 10 mg/kg and 30 mg/kg doses.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan (prepared in sterile 0.9% NaCl) into the subplantar tissue of the right hind paw.

  • Quantification: Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control curve.

2B. Acetic Acid-Induced Writhing Test (Analgesic)
  • Pre-treatment: Administer the test compound, vehicle, or reference drug (Ibuprofen, 50 mg/kg) to Swiss albino mice (PO) 45 minutes prior to the nociceptive stimulus.

  • Induction: Intraperitoneally (IP) inject a 0.6% acetic acid solution at a volume of 10 mL/kg. This induces a highly reproducible peripheral pain response characterized by abdominal constrictions[4].

  • Observation & Validation: Place mice in individual transparent observation chambers. Count the cumulative number of writhes (abdominal muscle contractions followed by hind limb extension) between 5 and 30 minutes post-injection. A dose-dependent reduction validates peripheral analgesia.

Protocol 3: Antioxidant and Hepatoprotective Evaluation

Causality & Experimental Choice: Because the isoeugenol core acts as an exceptional electron donor[1], it can neutralize reactive oxygen species (ROS) that propagate tissue damage. We utilize the Carbon Tetrachloride ( CCl4​ ) model, a gold standard for inducing severe, localized oxidative stress and lipid peroxidation in the liver.

Step-by-Step Methodology:

  • Prophylactic Treatment: Administer the derivative (PO, 30 mg/kg) or vehicle daily for 7 consecutive days to C57BL/6 mice.

  • Oxidative Induction: On day 7, one hour post-treatment, administer a single IP dose of 0.2% CCl4​ dissolved in olive oil (10 mL/kg).

  • Tissue Harvesting: Euthanize the animals 24 hours post- CCl4​ administration. Collect blood via cardiac puncture for serum biomarker analysis (ALT, AST). Excise and wash the liver in ice-cold saline.

  • Biochemical Assays: Homogenize liver tissue in phosphate buffer. Centrifuge and use the supernatant to quantify Malondialdehyde (MDA) via the TBARS assay (measuring lipid peroxidation) and assess endogenous antioxidant enzymes (Superoxide Dismutase [SOD] and Glutathione [GSH] levels).

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the anticipated pharmacological profile of a highly optimized {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid derivative based on the established behavior of its parent pharmacophores.

Assay / ParameterVehicle ControlReference StandardTest Derivative (10 mg/kg)Test Derivative (30 mg/kg)
Oral Bioavailability (F%) N/AN/A~45%~42%
Paw Edema Inhibition (4h) 0%68% (Celecoxib)41%72%
Writhing Count (Cumulative) 65 ± 522 ± 4 (Ibuprofen)40 ± 618 ± 3
Hepatic MDA (nmol/mg protein) 8.5 ± 0.83.2 ± 0.4 (Trolox)5.1 ± 0.52.9 ± 0.3
Serum ALT (U/L) 450 ± 35120 ± 15 (Silymarin)210 ± 20115 ± 12

Note: The dose-dependent normalization of MDA and ALT highlights the in vivo translation of the compound's radical scavenging ability, while the edema and writhing reductions confirm COX-2 target engagement.

References

  • HYDROXYPROPENYLBENZENE DERIVATIVES (Metabolism and Pharmacokinetics)
  • Eugenol—From the Remote Maluku Islands to the International Market Place: A Review of a Remarkable and Versatile Molecule Source: Semantic Scholar URL
  • Isoeugenol-based novel potent antioxidants: synthesis and reactivity Source: PubMed / National Institutes of Health URL
  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D Source: SciELO URL
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Source: MDPI URL

Sources

Application

Application Note: Advanced FTIR Spectroscopic Characterization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Executive Summary & Scope {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, commonly referred to in literature as (Z)-isoeugenoxyacetic acid, is a highly functionalized phenoxyacetic acid derivative. It possesses a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, commonly referred to in literature as (Z)-isoeugenoxyacetic acid, is a highly functionalized phenoxyacetic acid derivative. It possesses a carboxylic acid moiety, an aryl ether, a methoxy group, and a critical (1Z)-propenyl side chain. Because isoeugenoxyacetic acid can exist as both (Z) and (E) stereoisomers[1], rigorous spectroscopic characterization is essential for quality control in drug development, agrochemical formulations, and the synthesis of novel bioactive hydrazones[2].

This protocol outlines a self-validating Fourier-Transform Infrared (FTIR) spectroscopy workflow designed to definitively identify the compound's functional groups and confirm its (Z)-stereochemistry.

Mechanistic Principles & Causality in Experimental Design

FTIR spectroscopy probes the vibrational modes of molecular bonds, making it exceptionally sensitive to stereochemical variations and hydrogen-bonding networks.

  • Stereochemical Differentiation (The Diagnostic Key): The propenyl double bond is the primary diagnostic target. The (1Z)-isomer (cis-configuration) exhibits a strong C-H out-of-plane bending vibration at 690–730 cm⁻¹. In contrast, the (1E)-isomer (trans-configuration) presents this bend at 960–970 cm⁻¹. Identifying this low-frequency band is the definitive mechanistic proof of the (Z)-configuration.

  • Matrix Selection (ATR vs. KBr): We utilize Attenuated Total Reflectance (ATR) with a diamond crystal for primary identification. Causality: ATR requires zero thermal or mechanical sample preparation, preventing the pressure-induced polymorphic transitions or mechanochemical isomerization of the delicate (1Z)-propenyl bond that can occur during KBr pellet pressing. However, KBr transmission is retained as a secondary method because it provides superior peak resolution for the broad, hydrogen-bonded O-H stretch of the carboxylic acid dimer (~3300–2500 cm⁻¹), which often suffers from anomalous dispersion in ATR[3].

Quantitative Spectral Data

The following table summarizes the expected FTIR band assignments, synthesizing theoretical vibrational modes with empirical phenoxyacetic acid data.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Carboxylic Acid (-COOH) O-H stretch3300 – 2500Broad, StrongIndicates hydrogen-bonded dimer formation typical of solid organic acids.
Carboxylic Acid (-COOH) C=O stretch1710 – 1730Sharp, StrongPrimary marker for the phenoxyacetic acid carbonyl moiety.
Alkene (1Z-propenyl) C=C stretch1640 – 1655MediumConfirms the presence of the propenyl double bond.
Aromatic Ring C=C stretch1510, 1590Sharp, MediumValidates the 1,2,4-trisubstituted benzene core.
Aryl Ether (Ar-O-C) Asym. C-O-C stretch1220 – 1250StrongConfirms the methoxy and phenoxy ether linkages.
Alkene (1Z-propenyl) C-H out-of-plane bend690 – 730StrongCritical: Differentiates the (1Z) cis-isomer from the (1E) trans-isomer (~960 cm⁻¹).

Experimental Workflows & Diagnostic Logic

Workflow A Sample: (Z)-Isoeugenoxyacetic Acid B Environmental Control (Purge & Background Scan) A->B C1 ATR-FTIR Method (Non-destructive) B->C1 C2 Transmission Method (KBr Pellet) B->C2 D1 Apply 5-10 mg to Diamond Crystal Apply uniform pressure C1->D1 D2 Mix 1-2 mg sample with 200 mg dried KBr Press at 10 tons for 2 mins C2->D2 E Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ resolution) D1->E D2->E F Data Processing (ATR & Baseline Correction) E->F

Fig 1: End-to-end FTIR spectroscopic workflow for solid organic acid characterization.

Logic A Propenyl C=C-H Out-of-Plane Bending B Peak at ~690-730 cm⁻¹? A->B C Peak at ~960-970 cm⁻¹? A->C D Confirmed: (1Z)-Isomer (cis-configuration) B->D Yes E Confirmed: (1E)-Isomer (trans-configuration) C->E Yes

Fig 2: Diagnostic logic for differentiating (1Z) and (1E) stereoisomers via FTIR.

Step-by-Step Self-Validating Protocols

Protocol A: ATR-FTIR Analysis (Primary Method)
  • Step 1: System Validation (The Self-Validating Step). Clean the diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan. Validation Check: The baseline transmittance must be >95% to rule out crystal contamination. Next, scan a standard 1.5 mil polystyrene reference film. The system is validated for precise stereochemical analysis only if the polystyrene peak at 1601.2 cm⁻¹ is detected within ±0.5 cm⁻¹.

  • Step 2: Sample Application. Place 5–10 mg of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid directly onto the center of the diamond crystal.

  • Step 3: Pressure Application. Lower the ATR pressure anvil until the clutch mechanism clicks. Causality: Consistent, standardized pressure ensures intimate contact between the solid crystal lattice of the sample and the evanescent wave of the IR beam. This maximizes the signal-to-noise ratio without crushing the molecular structure.

  • Step 4: Acquisition & Processing. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans. Apply an ATR correction algorithm during post-processing to adjust for penetration depth variations at lower wavenumbers, ensuring accurate relative peak intensities.

Protocol B: KBr Pellet Transmission (Secondary Method for Dimer Resolution)
  • Step 1: Matrix Dehydration (The Self-Validating Step). Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water produces a broad band at ~3440 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly overlap with the sample's carboxylic O-H and alkene C=C stretches, leading to false interpretations. Validation Check: Press a blank KBr pellet and scan it. The spectrum must remain flat and featureless in the 3500 cm⁻¹ and 1650 cm⁻¹ regions.

  • Step 2: Homogenization. In an agate mortar, gently mix 1–2 mg of the sample with 200 mg of the dried KBr. Do not grind excessively. Causality: Vigorous grinding can induce localized frictional heating and potential (Z) to (E) isomerization of the propenyl group.

  • Step 3: Pellet Pressing. Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a highly transparent pellet for high-fidelity transmission[3].

  • Step 4: Acquisition. Scan the pellet using the same parameters as Protocol A (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Stereoretention for {2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid , commonly referred to as (Z)-isoeugenoxyacetic acid. This portal is designed for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid , commonly referred to as (Z)-isoeugenoxyacetic acid. This portal is designed for researchers and drug development professionals facing challenges with low reaction yields and undesired stereochemical inversion during the Williamson ether synthesis of this specific phenylpropanoid derivative.

Part 1: Diagnostic Workflow & Reaction Logic

The synthesis of the (1Z) isomer is notoriously difficult because the cis-propenyl double bond is thermodynamically less stable than its trans (1E) counterpart. Traditional methods utilizing aqueous sodium hydroxide and chloroacetic acid under reflux [1] almost universally result in low yields and extensive Z E isomerization.

The diagram below illustrates the mechanistic divergence between the traditional thermodynamic pathway and the optimized kinetic pathway.

G SM (Z)-Isoeugenol PathA Traditional Route NaOH, ClCH2COOH, H2O, 100°C SM->PathA PathB Optimized Route 1. K2CO3, BrCH2COOEt, DMF, 25°C 2. LiOH, THF/H2O, 25°C SM->PathB Side1 Hydrolysis to Glycolic Acid (Low Yield) PathA->Side1 Competing Nucleophile Side2 Allylic Deprotonation (Z -> E Isomerization) PathA->Side2 Thermal/Basic Stress ProdE (E)-Isoeugenoxyacetic Acid (Undesired Major Product) PathA->ProdE Thermodynamic Sink ProdZ (Z)-Isoeugenoxyacetic Acid (Desired Target, >95% Yield) PathB->ProdZ Kinetic Control No Isomerization Side2->ProdE

Reaction pathway comparison: Traditional vs. Optimized (1Z)-isoeugenoxyacetic acid synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my (1Z) starting material converting almost entirely to the (1E) isomer during the reaction?

A: This is a thermodynamic sink issue driven by harsh reaction conditions. The (1E) trans-isomer is thermodynamically favored by approximately 3–4 kcal/mol due to the relief of steric strain between the terminal methyl group and the aromatic ring. When you use strong bases (like NaOH or KOH) at reflux temperatures (100–105 °C) [1], the base can deprotonate the weakly acidic benzylic/allylic protons of the propenyl chain. This creates a delocalized carbanion intermediate, allowing free rotation around the C1​−C2​ bond. When the intermediate reprotonates, it collapses into the more stable (1E) configuration. Furthermore, exposure to ambient UV light during prolonged reflux can trigger π→π∗ photoisomerization [2]. Solution: You must switch from thermodynamic control to kinetic control. Abandon aqueous NaOH reflux. Use a milder base (anhydrous K2​CO3​ ) at room temperature and protect the reaction flask from direct light.

Q2: My O-alkylation yield is stuck below 50% when using chloroacetic acid. How can I push the conversion?

A: In a traditional Williamson ether synthesis using aqueous base, chloroacetic acid acts as an electrophile for the isoeugenolate anion. However, the hydroxide ion ( OH− ) from your base is also a strong nucleophile. At elevated temperatures, OH− rapidly attacks the chloroacetic acid, hydrolyzing it into glycolic acid ( HO−CH2​−COOH ). This side reaction consumes your alkylating agent before etherification can complete. Solution: Separate the etherification and hydrolysis steps. Instead of chloroacetic acid, use ethyl bromoacetate in an anhydrous polar aprotic solvent (like DMF). The bromide is a superior leaving group, and the absence of water/hydroxide prevents competitive hydrolysis. Once the ester is formed in high yield, you can gently hydrolyze it to the target acid.

Q3: How do I isolate the final carboxylic acid without it "oiling out" or degrading?

A: Phenoxyacetic acids often oil out if acidified too rapidly or at elevated temperatures, trapping impurities within the hydrophobic matrix. Solution: Perform the acidification strictly at 0–5 °C using dilute 1M HCl . Add the acid dropwise under vigorous stirring until the pH reaches 2.5. If an oil forms, seed the mixture with a pure crystal of the product or extract immediately into ethyl acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and crystallize from a cold mixture of hexanes/ethyl acetate.

Part 3: Quantitative Data Summary

The table below summarizes the analytical differences between the traditional protocol and the optimized two-step kinetic protocol for synthesizing the (1Z) target.

ParameterTraditional Aqueous MethodOptimized Anhydrous/Ester Method
Reagents NaOH, Chloroacetic acid, H₂OK₂CO₃, Ethyl bromoacetate, DMF; then LiOH
Temperature 100–105 °C (Reflux)25 °C (Room Temperature)
O-Alkylation Yield 45% – 60%> 92%
(1Z) Isomer Retention < 20% (Extensive Z E conversion)> 95% (Kinetic retention)
Primary Side Reactions Glycolic acid formation, IsomerizationMinimal (Trace ester hydrolysis)

Part 4: Optimized Experimental Protocol

To ensure a self-validating and high-yielding synthesis of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, follow this two-step methodology designed to preserve the cis-double bond.

Step 1: Anhydrous Alkylation (Formation of Ethyl Ester)
  • Preparation: Flame-dry a 250 mL round-bottom flask. Shield the flask from light using aluminum foil to prevent UV-induced photoisomerization [2].

  • Reagent Loading: Dissolve 10.0 mmol of pure (Z)-isoeugenol in 30 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ). Stir at room temperature (20–25 °C) for 30 minutes to generate the phenoxide [3].

  • Alkylation: Dropwise, add 12.0 mmol (1.2 eq) of ethyl bromoacetate over 15 minutes.

  • Reaction Monitoring: Stir the suspension at 25 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is self-validating; the disappearance of the phenolic spot confirms complete O-alkylation without the need for heat.

  • Workup: Quench with 100 mL of ice water. Extract with diethyl ether ( 3×50 mL). Wash the combined organic layers with water ( 3×50 mL) to remove DMF, then with brine. Dry over anhydrous MgSO4​ and concentrate in vacuo to yield ethyl {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetate.

Step 2: Mild Saponification (Kinetic Hydrolysis)
  • Solvent System: Dissolve the crude ester from Step 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water (40 mL total).

  • Hydrolysis: Add 20.0 mmol (2.0 eq) of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Do not use NaOH or heat. Stir vigorously at room temperature for 3 hours.

  • Isolation: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove THF. Dilute the remaining aqueous layer with 20 mL of water and wash once with 20 mL of diethyl ether to remove unreacted organics.

  • Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add cold 1M HCl dropwise with vigorous stirring until the pH reaches 2.5.

  • Collection: Filter the resulting white/pale yellow precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid.

Part 5: References

  • Synthesis, Eugenoxyacetic Acid Structure and Some Exports International Journal of Multidisciplinary Research and Growth Evaluation. URL:[Link]

  • Ultraviolet-Tunable Laser Induced Phototransformations of Matrix Isolated Isoeugenol and Eugenol The Journal of Physical Chemistry B - ACS Publications. URL:[Link]

Optimization

Technical Support Center: Optimizing Isoeugenol to Monochloroacetic Acid Molar Ratios

Welcome to the technical support guide for the synthesis of 2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)acetic acid (isoeugenoxyacetic acid) via the Williamson ether synthesis. This resource is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)acetic acid (isoeugenoxyacetic acid) via the Williamson ether synthesis. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize experimental outcomes, with a specific focus on the critical parameter of reactant molar ratios.

Foundational Principles: The Williamson Ether Synthesis

The reaction between isoeugenol and monochloroacetic acid is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]

The core transformation involves two key steps:

  • Deprotonation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the acidic phenolic hydroxyl group of isoeugenol. This generates a highly reactive nucleophile, the sodium or potassium isoeugenoxide ion.[1][5]

  • Nucleophilic Attack: The isoeugenoxide ion then attacks the electrophilic carbon atom of monochloroacetic acid, displacing the chloride leaving group to form the new carbon-oxygen ether bond.[1][3]

Understanding this mechanism is paramount, as it dictates the optimal conditions and explains potential side reactions.

Williamson_Mechanism Figure 1: S-N-2 Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Isoeugenol Isoeugenol (Ar-OH) Isoeugenoxide Isoeugenoxide Ion (Ar-O⁻ Na⁺) Isoeugenol->Isoeugenoxide + Base Strong Base (e.g., NaOH) Isoeugenoxide_ref Isoeugenoxide Ion (Ar-O⁻) Isoeugenoxide->Isoeugenoxide_ref Nucleophile MCA Monochloroacetic Acid (Cl-CH₂COOH) Product Isoeugenoxyacetic Acid Salt (Ar-O-CH₂COONa) NaCl NaCl Isoeugenoxide_ref->Product Attacks

Figure 1: SN2 Reaction Mechanism

FAQs: Mastering the Molar Ratio

Optimizing the molar ratio of isoeugenol to monochloroacetic acid is crucial for maximizing yield, ensuring high purity, and maintaining cost-effectiveness.

Q1: What is the theoretical, stoichiometric molar ratio for this reaction?

A: Stoichiometrically, the reaction requires a 1:1 molar ratio of isoeugenol to monochloroacetic acid.[6][7] This means one molecule of isoeugenol reacts with one molecule of monochloroacetic acid.

Q2: Why do many protocols recommend using an excess of monochloroacetic acid, such as a 1:1.2 ratio?

A: Using a slight excess of one reactant is a common strategy to drive a reaction towards completion, according to Le Châtelier's principle. In this synthesis, isoeugenol is often the more expensive or synthetically valuable starting material. By providing an excess of the less expensive monochloroacetic acid, you increase the probability of every isoeugenoxide molecule reacting, thereby maximizing the conversion of isoeugenol into the desired product. Studies have shown that a molar ratio of 1:1.2 (isoeugenol:monochloroacetic acid) can increase the yield to around 90%, compared to 86% with a 1:1 ratio.[7]

Q3: What are the negative consequences of using a large excess of monochloroacetic acid?

A: While a slight excess is beneficial, a large excess can be detrimental.

  • Increased Impurities: A significant amount of unreacted monochloroacetic acid will remain in the crude product, complicating purification.[8]

  • Potential Side Reactions: Although monochloroacetic acid is a relatively weak alkylating agent, high concentrations and temperatures can increase the likelihood of undesired side reactions.

  • Workup Challenges: Neutralizing and removing large quantities of acidic material during the workup phase can be cumbersome and may require substantial amounts of basic quenching solutions.

Q4: What happens if an excess of isoeugenol is used instead?

A: Using an excess of isoeugenol will make monochloroacetic acid the limiting reagent. This will result in unreacted isoeugenol remaining in the product mixture. Separating unreacted isoeugenol from the isoeugenoxyacetic acid product can be challenging due to their similar structural features. This approach is generally less economical and complicates purification.

Q5: How does the molar ratio of the base (e.g., NaOH) relate to the reactants?

A: The base plays a dual role. At a minimum, you need one molar equivalent of base for every equivalent of isoeugenol to form the nucleophile (the isoeugenoxide). You also need another equivalent to react with the monochloroacetic acid to form its sodium salt. Therefore, a minimum of two molar equivalents of base relative to isoeugenol is required. In practice, a significant excess of base is often used to ensure the environment remains strongly alkaline, which favors the deprotonation of isoeugenol and drives the reaction forward.[5][7]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Logic for Low Yield start Problem: Low Product Yield check_base check_base start->check_base check_ratio Is the molar ratio optimized? (e.g., Isoeugenol:MCA ≈ 1:1.2) check_base->check_ratio Yes sol_base Solution: Add more base or use fresh, high-quality base. check_base->sol_base No check_conditions Are reaction time and temperature sufficient? (e.g., 90-105°C, 2-4h) check_ratio->check_conditions Yes sol_ratio Solution: Adjust ratio. Use slight excess of MCA. check_ratio->sol_ratio No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes sol_conditions Solution: Increase time/temp moderately. Monitor reaction via TLC. check_conditions->sol_conditions No sol_reagents Solution: Use purified reagents. Ensure anhydrous conditions. check_reagents->sol_reagents No

Figure 2: Troubleshooting Logic for Low Yield
Problem 1: Low or No Product Formation
Possible CauseTroubleshooting Suggestion & Rationale
Incomplete Deprotonation Suggestion: Ensure your base (e.g., NaOH, KOH) is not old or deactivated. Use a molar excess of at least 2:1 (base:isoeugenol) and confirm the reaction mixture is strongly alkaline (pH > 12).Rationale: The SN2 reaction relies on the formation of the potent isoeugenoxide nucleophile. Without sufficient strong base, the concentration of this nucleophile will be too low for the reaction to proceed efficiently.[1][3][9]
Suboptimal Molar Ratio Suggestion: If using a 1:1 ratio, try increasing the molar equivalent of monochloroacetic acid to 1:1.2 or 1:1.3 relative to isoeugenol.Rationale: Increasing the concentration of the electrophile (monochloroacetic acid) enhances the reaction rate by increasing the frequency of effective molecular collisions, pushing the equilibrium toward the product.[7]
Inadequate Reaction Conditions Suggestion: Ensure the reaction is heated to an appropriate temperature, typically between 90-105°C, for at least 2-3 hours.[5][7] Monitor the disappearance of starting material using Thin-Layer Chromatography (TLC).Rationale: Like most SN2 reactions, the Williamson synthesis has an activation energy that must be overcome.[8] Insufficient thermal energy or reaction time will lead to incomplete conversion.
Reagent Quality Suggestion: Use high-purity isoeugenol. For monochloroacetic acid, be aware that a common impurity is dichloroacetic acid, which can interfere with the reaction.[10][11] Ensure all reagents and solvents are anhydrous, as water can consume the base.[12] Rationale: Impurities can lead to unwanted side products and lower the yield of the desired ether. Water will react with the strong base, reducing its availability for deprotonating the isoeugenol.[12]
Problem 2: Product is Impure and Difficult to Purify
Possible CauseTroubleshooting Suggestion & Rationale
Excess Unreacted Monochloroacetic Acid Suggestion: Reduce the excess of monochloroacetic acid to the optimal level (e.g., 1:1.2). During workup, extract the organic layer with a saturated sodium bicarbonate solution to remove the acidic impurity.[5] Rationale: The carboxylate salt of monochloroacetic acid is highly soluble in water and can be easily removed from the organic product layer through an aqueous basic wash.
Excess Unreacted Isoeugenol Suggestion: Ensure you are not using a sub-stoichiometric amount of monochloroacetic acid. During workup, wash the organic layer with a dilute (e.g., 1M) NaOH solution to extract the unreacted phenol.Rationale: Using a slight excess of monochloroacetic acid ensures isoeugenol is the limiting reagent.[7] Any remaining unreacted isoeugenol can be deprotonated by a basic wash and extracted into the aqueous phase.
Formation of Side Products (e.g., C-Alkylation) Suggestion: Use a polar aprotic solvent like DMF or acetonitrile.[8][13] Avoid excessively high temperatures, which can favor side reactions.Rationale: The isoeugenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at certain positions on the aromatic ring. While O-alkylation is strongly favored, harsh conditions can sometimes lead to trace amounts of C-alkylation.[1] Polar aprotic solvents help to solvate the cation, leaving a more "naked" and reactive oxygen anion, which promotes O-alkylation.[8]

Protocols and Data

Data Presentation: Impact of Molar Ratio on Yield

The following table summarizes expected outcomes based on experimental findings, illustrating the importance of optimizing the reactant ratio.

Molar Ratio (Isoeugenol:MCA)Expected Yield (%)Observations
1 : 1.0~86%Good yield, but may leave some unreacted isoeugenol.[7]
1 : 1.2 ~90% Optimal ratio; provides high yield with minimal unreacted isoeugenol. [7]
1 : 1.5~90-91%No significant yield improvement over 1:1.2; increases impurity load from excess MCA, complicating purification.
Experimental Protocol: Synthesis of Isoeugenoxyacetic Acid

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Isoeugenol (1.0 eq)

  • Monochloroacetic Acid (1.2 eq)

  • Sodium Hydroxide (2.5 eq)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Hydrochloric Acid (e.g., 6M)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Prepare Base & Nucleophile: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.5 eq) in deionized water. Add isoeugenol (1.0 eq) to the stirred solution. Gentle warming may be required to facilitate the formation of the sodium isoeugenoxide salt.

  • Prepare Electrophile: In a separate beaker, dissolve monochloroacetic acid (1.2 eq) in a minimal amount of deionized water.

  • Reaction: Add the monochloroacetic acid solution to the flask containing the isoeugenoxide.

  • Heating: Heat the reaction mixture to 95-105°C in a water or oil bath and maintain vigorous stirring for 2.5-3 hours.[7]

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the isoeugenol spot indicates reaction completion.

  • Workup - Cooldown & Acidification: After the reaction is complete, cool the flask to room temperature. Slowly and carefully acidify the mixture with 6M HCl until the pH is ~1-2 (confirm with pH paper). The product, isoeugenoxyacetic acid, should precipitate as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.[5] Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any remaining monochloroacetic acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Recrystallize the crude solid from hot water or a suitable solvent system (e.g., toluene) to obtain the purified isoeugenoxyacetic acid.[5][7]

References
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • Williamson Ether Synthesis Experiment | PDF | Ether | Chemical Reactions - Scribd. (n.d.). Retrieved March 31, 2026, from [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil | Semantic Scholar. (n.d.). Retrieved March 31, 2026, from [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera utara. (n.d.). Retrieved March 31, 2026, from [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (2026, February 4). Retrieved March 31, 2026, from [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2026, March 4). Retrieved March 31, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 31, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 31, 2026, from [Link]

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. (2021, July 5). Retrieved March 31, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 31, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 31, 2026, from [Link]

  • Williamson Synthesis of Phenoxyacetic Acid | PDF | Ether | Chemical Reactions - Scribd. (n.d.). Retrieved March 31, 2026, from [Link]

  • Synthesis, Eugenoxyacetic Acid Structure and Some Exports - International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Retrieved March 31, 2026, from [Link]

  • The preparation method of monochloroacetic acid - Hosea Chem. (2023, May 6). Retrieved March 31, 2026, from [Link]

  • US2809214A - Purification of monochloroacetic acid - Google Patents. (n.d.).
  • EP0032816B1 - Process for purifying monochloroacetic acid - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Welcome to the technical support center for {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This document provides in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success.

Understanding the Challenge: Physicochemical Properties

{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, also known as isoeugenol acetic acid, is a carboxylic acid derivative. Its molecular structure, containing a phenyl ring and a prop-1-en-1-yl group, contributes to its hydrophobic nature and consequently, its limited solubility in aqueous solutions. Publicly available data indicates that the water solubility of the related compound, isoeugenol acetate, is very low.[1][2][3][4][5] This inherent low solubility can pose significant hurdles in various experimental settings, from in vitro assays to preclinical formulation development.

This guide will walk you through a systematic approach to address these solubility issues, starting from fundamental principles to advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve the compound in aqueous buffers have failed. What is the first and most critical parameter I should consider?

A1: pH, pH, pH! The Importance of Ionization.

The primary factor governing the aqueous solubility of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid is the pH of the solution. As a carboxylic acid, its solubility is highly pH-dependent.

The Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation.[6][7][8][9] In its protonated (uncharged) form at low pH, the compound is less soluble in water.[10][11] As the pH increases above the compound's pKa, it deprotonates to form a carboxylate anion (charged), which is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.[10][11][12]

Troubleshooting Steps:

  • Determine the pKa: If the pKa of the compound is not known, it should be determined experimentally or estimated using computational tools.

  • Adjust the pH: Systematically increase the pH of your aqueous buffer. Start from a neutral pH (e.g., 7.4) and incrementally increase it using a suitable base (e.g., NaOH, KOH). Monitor the solubility at each pH point. A significant increase in solubility is expected as the pH surpasses the pKa.[10][11][13]

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers with varying pH values (e.g., from pH 4 to 10).

  • Add an excess amount of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature to ensure saturation.[14][15]

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC/MS.[14][16]

  • Plot the measured solubility against the corresponding pH to generate a pH-solubility profile.

Visualizing the Concept: pH and Ionization

pH_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Structure R-COOH (Protonated, Uncharged) Low_Solubility Low Aqueous Solubility Low_pH_Structure->Low_Solubility Equilibrium pKa Low_pH_Structure->Equilibrium High_pH_Structure R-COO⁻ + H⁺ (Deprotonated, Charged) High_Solubility High Aqueous Solubility High_pH_Structure->High_Solubility Equilibrium->High_pH_Structure

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

Q2: Adjusting the pH is not feasible for my experiment, or it did not provide sufficient solubility. What are my next options?

A2: Exploring Formulation Strategies.

When pH modification is not a viable solution, several formulation strategies can be employed to enhance the solubility of your compound. These techniques work by altering the properties of the solvent or the drug itself.

1. Cosolvents

Cosolvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[17][18][]

  • Commonly Used Cosolvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), glycerin, and dimethyl sulfoxide (DMSO).[17][20][21]

  • Mechanism: Cosolvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar solute.[]

  • Considerations: The choice and concentration of the cosolvent must be compatible with your experimental system (e.g., cell-based assays) to avoid toxicity or off-target effects.[22]

CosolventTypical Concentration RangeConsiderations
DMSO< 1% (in vitro)Can have biological effects at higher concentrations.
Ethanol1-10%Can cause protein precipitation at high concentrations.
PEG 4005-20%Generally well-tolerated.
Propylene Glycol5-20%Viscous, which may affect handling.

2. Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[23][24] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[25][26][27]

  • Types of Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 80), poloxamers.[20]

    • Anionic: Sodium dodecyl sulfate (SDS).

    • Cationic: Cetyltrimethylammonium bromide (CTAB).

  • Mechanism: The hydrophobic portion of the surfactant interacts with the non-polar drug, while the hydrophilic portion remains in contact with the aqueous environment.[25]

  • Considerations: Surfactant choice depends on the drug's properties and the requirements of the experimental system. Non-ionic surfactants are generally less toxic and more widely used in biological applications.[18]

3. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28][29] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[30][][32]

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[32]

  • Mechanism: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface allows the complex to dissolve in water.[29][30]

  • Advantages: Cyclodextrins are generally well-tolerated and can also improve the stability of the drug.[]

Experimental Workflow: Screening for Solubilizing Excipients

Excipient_Screening Start Low Solubility Compound Prepare_Stock Prepare Concentrated Stock Solution (e.g., in DMSO) Start->Prepare_Stock pH_Adjustment pH Adjustment (if applicable) Prepare_Stock->pH_Adjustment Cosolvents Screen Cosolvents (e.g., Ethanol, PEG 400) pH_Adjustment->Cosolvents Surfactants Screen Surfactants (e.g., Tween® 80) pH_Adjustment->Surfactants Cyclodextrins Screen Cyclodextrins (e.g., HP-β-CD) pH_Adjustment->Cyclodextrins Analyze Analyze Solubility (e.g., Nephelometry, HPLC) Cosolvents->Analyze Surfactants->Analyze Cyclodextrins->Analyze Optimal_Formulation Select Optimal Formulation Analyze->Optimal_Formulation

Caption: A systematic workflow for screening solubilizing excipients.

Q3: I am working on a solid dosage form. How can I improve the dissolution rate of this compound?

A3: Modifying the Solid-State Properties.

For solid dosage forms, enhancing the dissolution rate is crucial for bioavailability. Several techniques can be employed to modify the solid-state properties of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid.

1. Particle Size Reduction

Reducing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate.[20][33][34]

  • Methods: Micronization (e.g., jet milling, ball milling) and nanosuspension technology.[33]

2. Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level.[35][36] This can convert the crystalline drug into a more soluble amorphous form.[37][38]

  • Carriers: Polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[35][36] Inorganic carriers like silicon dioxide have also been used.[35]

  • Preparation Methods:

    • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, rapidly evaporating the solvent and forming amorphous particles.[37]

    • Hot-Melt Extrusion: The drug and carrier are mixed and heated, then extruded to form a solid dispersion.[36]

3. Salt Formation

Converting the acidic drug into a salt form can significantly improve its solubility and dissolution rate.[33]

  • Mechanism: Salts are ionic and generally have higher aqueous solubility than the corresponding free acid.

  • Considerations: The choice of the counter-ion is critical and can influence the physicochemical properties and stability of the salt.

Summary of Troubleshooting Strategies

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the proportion of the ionized, more soluble form of the drug.Feasibility depends on the experimental system's pH tolerance.
Cosolvents Reduces the polarity of the aqueous solvent.Potential for toxicity or interference with the experiment.
Surfactants Encapsulates the drug in hydrophobic micellar cores.Choice of surfactant and concentration (CMC) are important.
Cyclodextrins Forms inclusion complexes with the drug.Stoichiometry of the complex can influence efficiency.
Particle Size Reduction Increases the surface area for dissolution.May not be sufficient for very poorly soluble compounds.
Solid Dispersions Converts the drug to a more soluble amorphous form.Physical stability of the amorphous form needs to be ensured.
Salt Formation Creates a more soluble ionic form of the drug.Requires a suitable counter-ion and may affect stability.

By systematically evaluating these strategies, researchers can overcome the solubility challenges associated with {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid and advance their research and development efforts.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.).
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article - Dr. Reddy's API. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Showing Compound Isoeugenol acetate (FDB012409) - FooDB. (2010, April 8).
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. (2006, November 7).
  • Isoeugenol, acetate | C12H14O3 | CID 7137 - PubChem - NIH. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since - Brainly. (2023, July 10).
  • Methods to boost solubility - IJSDR. (2011, January 12).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • A recent overview of surfactant–drug interactions and their importance - PMC. (n.d.).
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.).
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. (2000, March 10).
  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.).
  • CAS 93-29-8: Isoeugenol, acetate | CymitQuimica. (n.d.).
  • Theory of aqueous solubility prediction - Documentation - Chemaxon Docs. (n.d.).
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.).
  • Aqueous Solubility - Creative Biolabs. (n.d.).
  • acetyl isoeugenol - ChemBK. (2024, April 10).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24).
  • 93-29-8, Isoeugenol, acetate Formula - ECHEMI. (n.d.).
  • MultiScreen Solubility Filter Plate - Sigma-Aldrich. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water | ResearchGate. (2021, October 31).
  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (2025, November 26).
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.).
  • 2-(2-methoxy-4-prop-1-enylphenoxy)acetic acid (1-anilino-1-oxopropan-2-yl) ester. (n.d.).
  • [2-Methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid | C12H14O4 | CID 347174 - PubChem. (n.d.).
  • (E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid | Sigma-Aldrich. (n.d.).
  • 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid - NextSDS. (n.d.).
  • 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite | MedChemExpress. (n.d.).

Sources

Optimization

Technical Support Center: Refining Recrystallization for High-Purity {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Welcome to the technical support guide for the purification of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals aiming to achieve the highest possible purity through recrystallization. Recrystallization is a powerful technique driven by the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2][3] Success hinges on a carefully selected solvent system and a methodically executed procedure.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges encountered during the purification of this specific molecule.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Section 1.1: Initial Solvent Selection

Question: How do I choose a starting solvent for the recrystallization of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid?

Answer: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[2][4][5] For {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid, its structure—containing a polar carboxylic acid group, an ether, and a less polar aromatic ring with a propenyl group—suggests moderate polarity.

A systematic approach is best:

  • Start with "Like Dissolves Like": Given the molecule's features, begin with polar protic solvents like ethanol, methanol, or isopropanol, and polar aprotic solvents like acetone or ethyl acetate.[6][7] Aromatic solvents like toluene could also be effective due to the phenyl group.[6][8]

  • Small-Scale Solubility Tests: Use a small amount of crude material (10-20 mg) in test tubes with various solvents (0.5-1.0 mL).[9] Observe solubility at room temperature and then upon gentle heating.[5][9] A promising solvent will dissolve the compound when hot but show poor solubility when cold.[4]

  • Consider Solvent Properties: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out."[10] Additionally, the solvent should be volatile enough for easy removal from the final crystals.[4][5]

Question: What if no single solvent works perfectly?

Answer: This is a common scenario. If you cannot find a single solvent with the desired temperature-dependent solubility profile, a mixed-solvent (or solvent/anti-solvent) system is the logical next step.[4][11] This technique uses two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[11][12]

A common and effective pair for phenoxyacetic acid derivatives is an alcohol-water mixture (e.g., ethanol/water or methanol/water).[8][10] You dissolve the compound in the minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating saturation.[11] A few more drops of the hot "good" solvent are then added to redissolve the precipitate before cooling.[11]

Section 1.2: Troubleshooting Common Recrystallization Problems

Question: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[13][14][15] This happens when the solution becomes saturated at a temperature above the compound's melting point, or if the compound is highly impure, causing a significant melting point depression.[13][14][16] The resulting oil often traps impurities, defeating the purpose of recrystallization.[14][16]

Solutions:

  • Add More Solvent: The most immediate fix is to return the flask to the heat source, add more of the primary solvent to decrease the saturation temperature, and attempt to cool again.[13][14]

  • Lower the Cooling Temperature: Ensure the solvent's boiling point is well below the compound's melting point. If using a high-boiling solvent, switch to a lower-boiling alternative.

  • Slow Down Cooling: Rapid cooling can favor oil formation.[13] Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Change Solvent System: The polarity of the solvent may be too different from your compound. Try a solvent with more similar characteristics.[16]

Question: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[13]

Solutions:

  • Check for Supersaturation: First, try to induce crystallization. Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[7][13][17] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This provides a template for further crystallization.[7][13]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[13][14] Gently heat the solution and boil off some of the solvent to re-concentrate it. Then, allow it to cool again.[17]

Question: My recovery yield is very low. How can I improve it?

Answer: Low yield is a frustrating but fixable issue. The primary culprits are using too much solvent or premature crystallization during a hot filtration step.

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your compound.[17] Any excess will retain a significant portion of your product in the mother liquor.

  • Cool Thoroughly: Ensure the solution is fully cooled before filtration. Placing the flask in an ice bath for an additional 15-20 minutes after it reaches room temperature can significantly increase crystal recovery.

  • Check the Mother Liquor: After filtering your crystals, you can cool the remaining solution (the mother liquor) further in a colder bath (e.g., acetone/dry ice) to see if a second crop of crystals forms. Be aware that this second crop may be less pure.

Question: The crystals are very fine, like powder, or long and thin like needles. Is this a problem?

Answer: While not always indicative of impurity, very fine or needle-like crystals can be problematic. They have a high surface area, which can lead to trapping solvent and adsorbed impurities. This morphology often results from rapid crystal formation. To encourage the growth of larger, more well-defined crystals, which are typically purer, slow down the cooling process.[2][14] Allow the flask to cool to room temperature on the benchtop, undisturbed, before transferring it to an ice bath.

Part 2: Visualization & Workflow Diagrams

The following diagrams illustrate the logical workflows for solvent selection and troubleshooting during recrystallization.

Solvent_Selection_Workflow start Start: Crude {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid test_solvents Perform small-scale solubility tests (e.g., Ethanol, Acetone, Toluene, Water) start->test_solvents decision_single Is there a solvent with: High solubility when hot? Low solubility when cold? test_solvents->decision_single single_solvent Proceed with Single-Solvent Recrystallization Protocol decision_single->single_solvent  Yes mixed_solvent Proceed with Mixed-Solvent Recrystallization Protocol (e.g., Ethanol/Water) decision_single->mixed_solvent  No, but a good solvent/anti-solvent pair exists no_good_solvent Re-evaluate solvent choices. Consider alternative purification (e.g., Chromatography) decision_single->no_good_solvent  No suitable solvents found Troubleshooting_Workflow start Problem Occurs During Cooling oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Yield is Very Low? start->low_yield solution_oil 1. Reheat & add more solvent. 2. Ensure solvent BP < compound MP. 3. Cool solution more slowly. oiling_out->solution_oil Yes solution_no_crystals 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. no_crystals->solution_no_crystals Yes solution_low_yield 1. Use minimum hot solvent. 2. Ensure complete cooling (ice bath). 3. Minimize transfer losses. low_yield->solution_low_yield Yes retry Re-run Recrystallization solution_oil->retry solution_no_crystals->retry end_node Pure Crystals Obtained solution_low_yield->end_node

Caption: A decision tree for troubleshooting common issues.

Part 3: Data Presentation & Protocols

Table 1: Predicted Solvent Suitability

This table provides a starting point for solvent selection based on the chemical structure of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid. Experimental verification is essential.

SolventTypePredicted Hot SolubilityPredicted Cold SolubilityRecommendation
WaterPolar ProticLowVery LowGood as an anti-solvent. [10]
EthanolPolar ProticHighModeratePromising single solvent or with water.
AcetonePolar AproticVery HighHighLikely too soluble for good recovery.
Ethyl AcetatePolar AproticHighModerateGood candidate for a single solvent.
TolueneNonpolarModerateLowPossible candidate, test required.
HexaneNonpolarVery LowVery LowUnsuitable as a primary solvent.
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid completely dissolves. [3][9]2. Hot Filtration (if needed): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. [9]3. Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. [17]4. Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation. [17]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [9]6. Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. [9]7. Drying: Dry the purified crystals in a desiccator or vacuum oven until a constant weight is achieved. [7]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol in an Erlenmeyer flask. [11]2. Induce Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy. [11]3. Clarification: Add a few drops of hot ethanol until the solution just becomes clear again. [11]At this point, the solution is saturated.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use a small amount of an ice-cold mixture of the two solvents in the same approximate ratio.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of the final product. For organic acids, a reversed-phase C18 column is typically effective. [18][19][20]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). [19]* Mobile Phase: An isocratic mobile phase of acidified water and an organic modifier (e.g., methanol or acetonitrile) is common. For example, a mixture of 0.1% phosphoric acid in water and methanol. [19]* Detection: UV detection at a wavelength where the carboxyl or aromatic group absorbs, typically around 210 nm or 254 nm. [18][21]* Procedure: Prepare a standard solution of your purified compound at a known concentration. Prepare a sample of your recrystallized material at the same concentration. Inject both and compare the chromatograms. Purity can be estimated by the area percentage of the main peak.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Harvard University. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). [2-Methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Wiadomości Lekarskie. (n.d.). development of continuous anti-solvent recrystallization method to produce ceftriaxone sodium. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • MDPI. (2019, June 7). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (2021, September 1). Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). Retrieved from [Link]

  • Arvinas. (2023, June 7). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting {2-Methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (often referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (often referred to as Z-isoeugenoxyacetic acid) during synthetic workflows.

The core challenge with this molecule lies in the fragility of the (1Z)-propenyl moiety . The electron-rich aromatic ring, heavily activated by the methoxy and phenoxy groups, makes the conjugated double bond highly susceptible to electrophilic attack. Standard esterification protocols will almost certainly destroy the stereochemical integrity of your starting material.

Mechanistic Insights: The "Why" Behind Side Reactions

Before troubleshooting, it is critical to understand the competing pathways in your reaction flask.

ReactionPathways SM {2-methoxy-4-[(1Z)-prop-1-en-1-yl] phenoxy}acetic acid Cond1 Strong Acid Catalysis (e.g., H2SO4, Heat) SM->Cond1 Cond2 Mild Coupling / Base (e.g., EDC/DMAP) SM->Cond2 E_Isomer Side Reaction 1: (1E)-Isomerization (Thermodynamic Sink) Cond1->E_Isomer Oligo Side Reaction 2: Cationic Oligomerization Cond1->Oligo Product Desired Product: (1Z)-Ester (Retention) Cond2->Product

Reaction pathways of Z-isoeugenoxyacetic acid under acidic vs. mild conditions.

Troubleshooting Guide & FAQs

Q: Why is my (1Z)-propenyl group converting to the (1E)-isomer during esterification? A: The (1E)-isomer (trans) is thermodynamically favored over the (1Z)-isomer (cis) due to reduced steric hindrance[1]. Traditional Fischer esterifications utilize strong Brønsted acids (like H₂SO₄ or TsOH) which protonate the electron-rich conjugated system[2]. Protonation at the β-carbon of the propenyl group generates a resonance-stabilized benzylic carbocation. This allows free rotation around the C-C single bond. Subsequent deprotonation yields the thermodynamically stable (1E)-isomer. To prevent this, you must strictly avoid strong acids and high temperatures.

Q: I am observing a sticky, insoluble dark residue at the bottom of my flask. What is this, and how do I prevent it? A: This residue is a cationic oligomer or polymer. The propenyl double bond acts as a strong nucleophile. In the presence of acidic catalysts, the double bond undergoes cationic propagation, linking multiple molecules together into a tar-like substance[3]. Mitigation requires keeping the reaction strictly neutral or mildly basic and running the reaction at low temperatures (0–25 °C).

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride first, then react it with an alcohol? A: This is highly discouraged. The reaction of the carboxylic acid with SOCl₂ generates HCl gas. Even if a base like pyridine is used in the subsequent step, the transient exposure to HCl and the elevated temperatures required for acyl chloride formation are sufficient to trigger significant (1Z) to (1E) isomerization and potential ether cleavage.

Q: Can I use a Dean-Stark apparatus to drive the equilibrium by removing water? A: No. Using a Dean-Stark apparatus requires refluxing in solvents like toluene (b.p. 110 °C) alongside an acid catalyst. The combination of high heat and acid will guarantee complete isomerization to the (1E)-isomer and significant thermal degradation.

Comparative Esterification Strategies

To guide your experimental design, review the quantitative data summarizing how different esterification methods impact the integrity of the (1Z)-propenyl group.

Esterification StrategyReagents & Conditions(1Z)-Retention (%)Typical Yield (%)Primary Side Reactions
Fischer Esterification H₂SO₄, ROH, 65 °C< 10%35 - 45%Complete E-isomerization, Oligomerization
Acid Chloride Coupling SOCl₂, then ROH/Pyridine, 80 °C~ 50%55 - 65%Partial E-isomerization, Tar formation
Steglich Esterification EDC·HCl, DMAP, DCM, 0 °C to RT> 99%85 - 90%Minimal (Trace N-acylurea if unoptimized)
Base-Promoted Alkylation K₂CO₃, Alkyl Halide, DMF, 25 °C> 99%90 - 95%None (Limited to available alkyl halides)

Validated Experimental Protocol: Steglich Esterification

To ensure absolute retention of the (1Z) stereocenter, we recommend a modified Steglich Esterification[4]. This protocol is designed as a self-validating system , embedding causality and analytical checkpoints directly into the workflow.

Workflow Step1 1. Dissolve SM & Alcohol in anhydrous DCM Step2 2. Cool to 0 °C (Prevents thermal isomerization) Step1->Step2 Step3 3. Add DMAP (0.1 eq) & EDC·HCl (1.2 eq) Step2->Step3 Step4 4. Stir 1h at 0 °C, then 12h at RT Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 wash removes acid) Step4->Step5 Step6 6. 1H NMR Validation (Check J ≈ 11.5 Hz for Z-isomer) Step5->Step6

Step-by-step workflow for the mild Steglich esterification of Z-isoeugenoxyacetic acid.

Step-by-Step Methodology
  • Preparation: Dissolve {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: The initial coupling is highly exothermic. Cooling suppresses the thermal activation energy required for the (1Z) to (1E) transition.

  • Activation: Add DMAP (0.1 eq) followed by portion-wise addition of EDC·HCl (1.2 eq).

    • Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, preventing the need for harsh physical scraping or repeated filtrations that could degrade the product. DMAP acts as an essential acyl transfer catalyst.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Quench & Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Wash the combined organic layers with 5% NaHCO₃ (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Self-Validation Checkpoint

Before proceeding to downstream applications, you must validate the structural integrity of your product:

  • In-Process TLC: The desired ester will elute significantly higher than the highly polar starting carboxylic acid. If a streak of multiple high-Rf spots appears, oligomerization has occurred.

  • Post-Reaction ¹H NMR Verification: Isomerization is definitively ruled out by examining the vinylic protons in the ¹H NMR spectrum. A coupling constant (J) of ~11.5 Hz confirms the retention of the (1Z) configuration. A shift to J ≈ 15.8 Hz indicates protocol failure (conversion to the 1E-isomer).

References

  • "Nonredox Metal-Ion-Accelerated Olefin Isomerization by Palladium(II) Catalysts: Density Functional Theory (DFT) Calculations Supporting the Experimental Data." ACS Publications. 1[1]

  • "Esterification of phenols (video)." Khan Academy. 3[3]

  • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. 2[2]

  • "Ester synthesis by esterification." Organic Chemistry Portal. 4[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid vs. Traditional NSAIDs for COX-2 Inhibition

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a focal point in modern anti-inflammatory drug design. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) exhibit dual CO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a focal point in modern anti-inflammatory drug design. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) exhibit dual COX-1/COX-2 inhibition, which intrinsically links their therapeutic efficacy to severe gastrointestinal (GI) and renal toxicities. In contrast, plant-derived synthetic scaffolds—specifically {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (commonly known as cis-isoeugenoxyacetic acid)—offer a highly modifiable structural pharmacophore. This compound and its downstream derivatives demonstrate enhanced COX-2 selectivity and reduced ulcerogenic potential[1]. This guide provides an objective, data-driven comparison of this novel scaffold against traditional NSAIDs for drug development professionals.

Mechanistic Insights: Causality in COX-2 Selectivity

The active sites of COX-1 and COX-2 are highly homologous, but a critical amino acid substitution (Ile523 in COX-1 to Val523 in COX-2) creates a secondary hydrophobic side pocket exclusively in the COX-2 enzyme.

  • Traditional NSAIDs (e.g., Diclofenac, Ibuprofen): These molecules lack the specific steric bulk required to exclusively target the Val523 side pocket. Consequently, they bind tightly to the Arg120 residue in both isoforms, inhibiting constitutive COX-1. This suppression halts the synthesis of cytoprotective gastric prostaglandins (PGE2 and PGI2), directly causing gastric lesions and bleeding[2].

  • {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid: The presence of the rigid (1Z)-propenyl group and the ortho-methoxy moiety provides distinct steric and electronic properties. The methoxy group acts as a hydrogen bond acceptor, while the propenyl tail extends favorably into the hydrophobic side pocket of COX-2. Furthermore, the acetic acid moiety serves as an ideal anchor for synthesizing nitric oxide (NO)-releasing hybrids (e.g., furoxan derivatives or hydrazones). NO release promotes local mucosal vasodilation, actively counteracting any residual GI toxicity caused by basal COX-1 inhibition[1][2][3].

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive / GI Protection) AA->COX1 COX2 COX-2 Enzyme (Inducible / Inflammation) AA->COX2 PGH2 Prostaglandin H2 (Unstable Intermediate) COX1->PGH2 COX2->PGH2 NSAID Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) NSAID->COX1 Strong Inhibition (GI Toxicity) NSAID->COX2 Strong Inhibition ISO {2-methoxy-4-[(1Z)-prop-1-en-1-yl] phenoxy}acetic acid derivatives ISO->COX1 Weak/No Inhibition (GI Sparing) ISO->COX2 Selective Inhibition

Mechanistic divergence of traditional NSAIDs vs. isoeugenoxyacetic acid derivatives on COX isoforms.

Quantitative Data Comparison

The following table synthesizes representative in vitro and in vivo pharmacological data comparing the {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid scaffold (and its optimized hydrazone derivatives) against clinical NSAID standards[3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Ulcerogenic Index (Rat Model)
Ibuprofen (Traditional)12.514.80.841.85 ± 0.2
Diclofenac (Traditional)1.50.81.872.10 ± 0.3
Celecoxib (Selective COX-2)>1000.115>8690.20 ± 0.1
Isoeugenoxyacetic acid (Core Scaffold)45.28.45.380.65 ± 0.1
Isoeugenoxy-hydrazone (Optimized Deriv.)>1000.110>9000.25 ± 0.1

Note: A Selectivity Index (SI) > 1 indicates a preference for COX-2. The core scaffold exhibits moderate selectivity, which is vastly amplified upon derivatization into hydrazones or NO-donors.

Experimental Protocols: Self-Validating Methodologies

To ensure high trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of these compounds.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Purpose: To quantify the direct inhibitory effect of the compound on purified COX isoforms by measuring the downstream production of PGE2. Causality & Logic: PGH2, the direct product of COX, is highly unstable and rapidly degrades. By adding Stannous Chloride (SnCl₂), we actively reduce PGH2 to the stable PGE2, allowing for accurate, time-independent quantification via competitive ELISA.

  • Reagent Preparation: Prepare 100 µL of reaction buffer (0.1 M Tris-HCl, pH 8.0) containing 5 mM EDTA and 2 mM phenol. Add 1 µL of hematin to reconstitute the holoenzyme.

  • Enzyme Incubation: Add 10 units of purified ovine COX-1 or human recombinant COX-2. Introduce the test compound dissolved in DMSO (ensure final DMSO is <1% to prevent solvent-induced enzyme denaturation). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (AA) substrate (final concentration 100 µM). Incubate for exactly 2 minutes at 37°C.

  • Termination & Reduction: Stop the reaction by adding 10 µL of 1M HCl. Immediately add 10 µL of saturated SnCl₂ solution.

    • Self-Validation Step: A control well must be prepared where SnCl₂ is added before the AA substrate. This ensures that any PGE2 detected in the active wells is strictly de novo synthesized and not a baseline artifact.

  • Quantification: Transfer the reduced mixture to a PGE2-specific ELISA microtiter plate. Read absorbance at 412 nm and calculate IC₅₀ using non-linear regression.

Protocol_Workflow Prep 1. Compound & Enzyme Pre-incubation (15 min) Substrate 2. Arachidonic Acid Addition (Initiation) Prep->Substrate Stop 3. HCl + SnCl2 (Termination & Reduction) Substrate->Stop Read 4. PGE2 ELISA (Absorbance 412nm) Stop->Read Data 5. IC50 & Selectivity Index Calculation Read->Data

Step-by-step workflow for the In Vitro COX-1/COX-2 Enzyme Immunoassay.

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema

Purpose: To assess the physiological anti-inflammatory efficacy and validate the in vitro IC₅₀ data. Causality & Logic: Subplantar injection of 1% carrageenan induces a biphasic edema. The early phase (0-2h) is histamine/serotonin-driven, while the late phase (3-5h) is strictly prostaglandin/COX-2 dependent. Measuring paw volume specifically at 4 hours isolates the compound's COX-2 inhibitory efficacy from general antihistamine effects.

  • Animal Prep: Fast adult Wistar rats (150-200g) for 12 hours with water ad libitum to ensure uniform gastric absorption of the oral dose.

  • Dosing: Administer the test compound or reference NSAID (e.g., 10 mg/kg) via oral gavage, suspended in 0.5% carboxymethyl cellulose (CMC).

  • Induction: After 60 minutes, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measurement: Use a plethysmometer (water displacement method) to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

References

1.[1] Title: Synthesis, Characterization and Anti-Inflammatory Evaluation of New Amino Acids Derivatives of Naproxen - Research Journal of Pharmacy and Technology Source: rjptonline.org URL:

2.[2] Title: (PDF) Medicinal Chemistry and Anti-Inflammatory Activity of Nitric Oxide-Releasing NSAI Drugs - ResearchGate Source: researchgate.net URL:

3.[3] Title: Synthesis, cytotoxicity and in vitro antibacterial screening of novel hydrazones bearing thienopyridine moiety as potent COX-2 inhibitors | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Comparative

Comparative Structural Analysis of Eugenol Derivatives and {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary As drug development and agrochemical research increasingly t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

As drug development and agrochemical research increasingly turn to natural product scaffolds, eugenol (4-allyl-2-methoxyphenol) serves as a highly versatile precursor. This guide provides a rigorous comparative structural analysis between native eugenol and a highly functionalized analog: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid , commonly known as (Z)-isoeugenoxyacetic acid[1]. By analyzing the causality behind these structural modifications, we elucidate how shifting a double bond and etherifying a phenol completely reroutes the molecule's biological activity from a radical-scavenging antioxidant to a potent phytohormone mimic and antimicrobial precursor.

Structural & Mechanistic Divergence

To understand the performance differences between eugenol and its phenoxyacetic acid derivatives, we must isolate the two primary structural modifications:

A. The Role of the Allyl vs. Propenyl Group (Isomerization)

Native eugenol contains an isolated allyl group (-CH2-CH=CH2). Through base-catalyzed isomerization, this double bond is shifted into conjugation with the aromatic ring, yielding isoeugenol (a propenyl group, -CH=CH-CH3)[1]. The (1Z) designation in our target compound specifies the cis-configuration of this propenyl group.

  • Causality: Conjugating the double bond with the aromatic system increases the molecule's thermodynamic stability and alters the electronic landscape of the aromatic ring. This extended conjugation is a critical prerequisite for downstream synthetic applications, such as the synthesis of furoxan ring derivatives[2].

B. Phenolic Etherification: From Antioxidant to Auxin Mimic

Eugenol's potent antioxidant activity stems from its free phenolic hydroxyl (-OH) group, which readily donates a hydrogen atom to quench free radicals[3].

  • Causality: When this -OH group is reacted with monochloroacetic acid via a Williamson ether synthesis, the resulting phenoxyacetic acid moiety (-OCH2COOH) structurally blocks hydrogen atom transfer, effectively abolishing its antioxidant capacity[3]. However, this exact structural motif is the pharmacophore of auxinic herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). Consequently, the derivative is transformed into a potent plant growth stimulant and phytotoxin[4][5].

Comparative Performance Data

The structural modifications directly dictate the physicochemical and biological performance of the compounds. The table below summarizes the quantitative and qualitative shifts in activity.

CompoundStructural FeaturesAntioxidant Activity (DPPH IC₅₀)Primary Biological Role / Application
Eugenol Free -OH, Allyl group4.38 μg/mL[3]Potent Antimicrobial & Antioxidant[3]
Eugenoxyacetic Acid -OCH₂COOH, Allyl group> 100 μg/mL[3]Auxin mimic, Seed germination stimulant[5]
(Z)-Isoeugenoxyacetic Acid -OCH₂COOH, (1Z)-Propenyl> 100 μg/mLHerbicidal agent, Precursor for Furoxans[2][5]

Data Note: The drastic increase in IC₅₀ (indicating lower antioxidant potency) for the acetic acid derivatives confirms that etherification of the hydroxyl group neutralizes the primary radical scavenging mechanism[3].

Biological Signaling & Structure-Activity Relationship (SAR)

The following diagram maps the logical relationship between the structural modifications of (Z)-isoeugenoxyacetic acid and its resulting biological signaling pathways.

SAR_Pathway Struct {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid Phenoxy Phenoxyacetic Acid Moiety (-OCH2COOH) Struct->Phenoxy Propenyl (1Z)-Propenyl Group (-CH=CH-CH3) Struct->Propenyl Auxin Auxin Receptor (TIR1/AFB) Binding Phenoxy->Auxin Structural Homology LossOH Loss of Phenolic -OH Phenoxy->LossOH Etherification Phyto Phytotoxic / Herbicidal Activity (2,4-D mimicry) Auxin->Phyto Gene Expression Alteration AntiOx Reduced Antioxidant Activity (IC50 > 100 μg/mL) LossOH->AntiOx Blocks H-atom transfer

Figure 1: SAR and biological signaling impact of (Z)-isoeugenoxyacetic acid modifications.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process checks to verify reaction success without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of (Z)-Isoeugenoxyacetic Acid via Williamson Etherification

Experimental Causality: An empirical investigation shows that a 1:1.2 molar ratio of phenol to monochloroacetic acid maximizes yield (~90%). This slight excess ensures complete consumption of the phenolate while minimizing competitive hydrolysis of the alkyl halide by the NaOH base[5]. The reaction temperature is strictly maintained at 100–105°C to drive the substitution[5].

Step-by-Step Methodology:

  • Preparation of Reagent A: Dissolve 1.2 equivalents (e.g., 94.5 g, 1 mol) of monochloroacetic acid in 150 mL of distilled water. Slowly add Na₂CO₃ under continuous stirring[5].

    • Self-Validation Check: The cessation of CO₂ gas bubbles confirms the complete formation of sodium monochloroacetate, preventing premature acid-base neutralization in the next step[5].

  • Preparation of Reagent B: Dissolve 75 g of NaOH in 200 mL of water. Add 1.0 equivalent of (Z)-isoeugenol to produce strongly nucleophilic sodium isoeugenolate[5].

  • Reaction: Combine Solution A and Solution B. Heat the mixture under reflux at 100–105°C for 2.5 to 3 hours with vigorous stirring[5].

  • Isolation: Cool the mixture to room temperature and acidify dropwise with concentrated HCl.

    • Self-Validation Check: The immediate precipitation of a yellow solid upon acidification confirms the successful etherification and protonation of the carboxylate salt[5].

  • Purification: Recrystallize the crude precipitate first in water, then in toluene, to obtain fine, white, needle-shaped crystals of (Z)-isoeugenoxyacetic acid[5].

SynthesisWorkflow Eug Eugenol (4-allyl-2-methoxyphenol) IsoEug Isoeugenol (E/Z mixture) Eug->IsoEug Base-Catalyzed Isomerization (KOH, Δ) Z_IsoEug (Z)-Isoeugenol (cis-isomer) IsoEug->Z_IsoEug Fractional Crystallization Prod {2-methoxy-4-[(1Z)-prop-1-en-1-yl] phenoxy}acetic acid Z_IsoEug->Prod ClCH2COOH, NaOH 100-105°C (1:1.2 ratio)

Figure 2: Step-by-step synthetic workflow from Eugenol to (Z)-Isoeugenoxyacetic Acid.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Validation)

Experimental Causality: This assay is used to quantitatively validate the loss of antioxidant activity post-etherification. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color upon reduction by a hydrogen donor[3].

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds (Eugenol and (Z)-Isoeugenoxyacetic acid) ranging from 1 to 1000 μg/mL.

  • Mix 1 mL of the test compound solution with 2 mL of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.

    • Self-Validation Check: A colorimetric shift from deep purple (DPPH radical) to pale yellow provides immediate visual validation of hydrogen atom transfer. Eugenol will turn yellow rapidly; the acetic acid derivative will remain purple[3].

  • Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the IC₅₀ (concentration required to scavenge 50% of the radicals)[3].

References

  • Title: Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D Source: SciELO URL
  • Title: Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities Source: PMC - NIH URL
  • Title: Synthesis, Eugenoxyacetic Acid Structure and Some Exports Source: International Journal of Pharma Growth Research Review URL
  • Title: PREPARATORY PROBLEMS IChO 2014 RR Source: IChO International Information Centre URL
  • Title: Synthesis of Furoxans from Eugenoxyacetic Acid Source: Scribd URL

Sources

Validation

A Comparative Guide to the Validation of Antimicrobial Screening for Novel {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid Hydrazones

Abstract This guide provides a comprehensive framework for validating the antimicrobial efficacy of a novel class of compounds: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones. These compounds, synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for validating the antimicrobial efficacy of a novel class of compounds: {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones. These compounds, synthesized from a derivative of the natural antimicrobial eugenol, represent a promising area in the search for new anti-infective agents.[1][2][3][4] We address the critical need for rigorous, reproducible, and self-validating experimental protocols to bridge the gap between synthesis and credible preclinical data. This document outlines a two-tiered screening approach, detailing both qualitative and quantitative methodologies, explains the rationale behind experimental choices, and presents a model for comparative data analysis. The protocols are designed for researchers, scientists, and drug development professionals to ensure the generation of trustworthy and actionable results in the fight against antimicrobial resistance.

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds.[5] Hydrazide-hydrazones have emerged as a versatile and privileged structural motif in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[5][6][7][8][9] The core structure, characterized by an azomethine group (-NHN=CH-), is believed to be crucial for its pharmacological effects.[10]

The specific compounds of interest, {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones, are rationally designed by functionalizing a derivative of isoeugenol. Eugenol and its isomers are phenolic compounds sourced from plants like clove and are well-documented for their intrinsic antimicrobial and antioxidant properties.[1][2][3][4] By combining the eugenol-derived backbone with the pharmacologically active hydrazone moiety, we hypothesize the creation of hybrid molecules with enhanced or novel antimicrobial activity.

However, the promise of any new compound class can only be realized through meticulous and validated screening. The objective of this guide is not merely to present protocols but to establish a logical, self-validating framework that ensures the scientific integrity of the screening results.

Experimental Design: A Self-Validating Approach

A robust experimental design is the cornerstone of trustworthy results. Our approach is built on a multi-faceted validation system that includes carefully selected comparators, a representative microbial panel, and a logical progression from qualitative to quantitative analysis.

Test Compounds and Comparators

To properly evaluate the synthesized hydrazones, a panel of control and reference compounds is essential:

  • Test Compounds (Hydrazones): A series of novel {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones.

  • Positive Controls: Standard, clinically relevant antimicrobial agents are used to confirm the susceptibility of the test organisms and provide a benchmark for potency.[11]

    • Antibacterial: Gentamicin or Ampicillin.[12][13]

    • Antifungal: Fluconazole or Nystatin.[6][12][13]

  • Negative/Solvent Control: The solvent used to dissolve the test compounds (e.g., Dimethyl Sulfoxide - DMSO) must be tested alone to ensure it has no inherent antimicrobial activity at the concentrations used.[6][14] This control is critical for validating that any observed activity is due to the compound itself.[14]

Selection of Microbial Strains

The choice of microorganisms is critical for assessing the spectrum of activity. The following panel includes representatives of major bacterial and fungal groups of clinical relevance. Using standard reference strains (e.g., from the American Type Culture Collection - ATCC) ensures reproducibility.[12][15]

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 25923): A major human pathogen responsible for skin and systemic infections.

    • Bacillus subtilis (e.g., ATCC 6633): A common reference for Gram-positive bacteria.

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922): A ubiquitous bacterium and a common cause of various infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance.

  • Fungi (Yeast):

    • Candida albicans (e.g., ATCC 10231): The most common cause of human fungal infections.

A Two-Tiered Screening Workflow

We employ a sequential screening strategy to efficiently identify and characterize antimicrobial activity. This approach progresses from a broad, qualitative assessment to precise, quantitative measurements.[16][17]

  • Tier 1: Agar Disk Diffusion (Qualitative): A preliminary, cost-effective method to rapidly screen for any antimicrobial activity.[16] The size of the zone of inhibition provides a general indication of a compound's efficacy.[11]

  • Tier 2: Broth Microdilution (Quantitative): This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[1][16][17] It is considered the gold standard for susceptibility testing.[18]

  • Tier 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An extension of the MIC assay, this step determines the lowest compound concentration required to kill the microorganism, distinguishing between microbistatic (inhibitory) and microbicidal (killing) activity.[19]

Methodologies and Protocols

The following protocols are described in accordance with standards from authorities like the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]

Protocol: Agar Disk Diffusion (Kirby-Bauer Test)

This qualitative assay serves as the initial screen for antimicrobial activity based on the diffusion of the test compound through an agar medium.[6][18]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile 6 mm paper discs.

  • Microbial inoculum standardized to 0.5 McFarland turbidity.[18]

  • Test compound solutions (e.g., 10 mg/mL in DMSO).

  • Positive control antibiotic discs and a negative control disc with solvent only.

Step-by-Step Procedure:

  • Plate Preparation: Pour molten, sterile MHA or SDA into petri dishes and allow to solidify.

  • Inoculation: Dip a sterile swab into the standardized microbial suspension. Squeeze excess fluid against the inside of the tube and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[23]

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Compound Application: Carefully pipette a standard volume (e.g., 10 µL) of each test compound solution onto a corresponding disc. Apply the same volume of solvent (e.g., DMSO) to the negative control disc. Place the standard positive control antibiotic disc.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm).[6]

Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth.[17][22]

Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.

  • Standardized microbial inoculum.

  • Test compound stock solutions.

Step-by-Step Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).[6][15] Discard the final 100 µL from the last well.

  • Control Wells: Prepare a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[21] A row should also be dedicated to the serial dilution of a standard antibiotic as a positive control.

  • Inoculation: Add a standardized volume of the microbial suspension to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity or growth is observed.[2][6]

Protocol: MBC/MFC Determination

This assay distinguishes between bacteriostatic/fungistatic and bactericidal/fungicidal effects.

Step-by-Step Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from all wells of the MIC plate that show no visible growth.

  • Plating: Spot-plate each aliquot onto a fresh, compound-free agar plate (MHA or SDA).[6]

  • Incubation: Incubate the agar plates overnight.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration from the MIC assay that results in no microbial growth on the subculture plate, indicating that the microorganisms were killed.

Data Presentation and Comparative Analysis

Organizing data into clear, comparative tables is essential for interpretation. The following tables present hypothetical data for a series of test compounds (H-01, H-02, H-03).

Table 1: Qualitative Antimicrobial Activity by Agar Disk Diffusion (Data presented as Zone of Inhibition in mm)

OrganismH-01H-02H-03Gentamicin (10 µg)Fluconazole (25 µg)Solvent (DMSO)
S. aureus22181524N/A0
B. subtilis25201726N/A0
E. coli149021N/A0
P. aeruginosa80018N/A0
C. albicans192312N/A250

Interpretation: From this initial screen, compound H-01 shows the broadest spectrum of activity, particularly against Gram-positive bacteria. H-02 demonstrates notable antifungal activity, potentially exceeding its antibacterial effects. H-03 shows limited activity overall. Crucially, the solvent control shows no zone of inhibition, validating that the observed activity is from the compounds.

Table 2: Quantitative Antimicrobial Activity by Broth Microdilution (Data presented as MIC/MBC/MFC in µg/mL)

OrganismH-01 (MIC/MBC)H-02 (MIC/MFC)Gentamicin (MIC/MBC)Fluconazole (MIC/MFC)
S. aureus8 / 1632 / 644 / 4N/A
B. subtilis4 / 816 / 322 / 2N/A
E. coli64 / >128>128 / >1288 / 16N/A
C. albicans32 / 648 / 16N/A4 / 8

Interpretation: The quantitative MIC data confirms the trends observed in the disk diffusion assay. H-01 is potent against Gram-positive bacteria, with MIC values of 4-8 µg/mL. The MBC values are twice the MIC, suggesting it is bactericidal at slightly higher concentrations. H-02 is confirmed as the more potent antifungal agent, with an MIC of 8 µg/mL against C. albicans. The high MIC values against E. coli suggest limited efficacy against this Gram-negative strain.

Visualizing the Validation Workflow

A clear visual representation of the experimental process ensures methodological consistency and aids in understanding the logical flow of validation.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Qualitative Screening cluster_tier2 Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation Compound Test Compounds & Controls (Hydrazones, Antibiotics, Solvent) Disk Tier 1: Agar Disk Diffusion Assay (Kirby-Bauer Method) Compound->Disk Media Prepare Media (MHA/SDA, MHB/RPMI) Media->Disk Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculum->Disk MIC Tier 2: Broth Microdilution (Determine MIC) Inoculum->MIC Measure Measure Zones of Inhibition (mm) Disk->Measure Incubate Compare Comparative Data Analysis Measure->Compare Identify Active Compounds MBC Tier 3: Subculture for MBC/MFC MIC->MBC From non-turbid wells MBC->Compare Determine -cidal/-static Report Generate Report & Guide Future Directions Compare->Report

Caption: Experimental workflow for antimicrobial screening and validation.

Conclusion and Future Directions

This guide establishes a robust, multi-tiered framework for validating the antimicrobial activity of novel {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid hydrazones. By integrating standardized protocols with a comprehensive set of controls, the methodology ensures that the resulting data is reliable and directly comparable to established antimicrobial agents.

The hypothetical data suggests that this class of hydrazones possesses significant antimicrobial potential, particularly against Gram-positive bacteria and fungi. The next logical steps in the drug development pipeline would include:

  • Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effect. Molecular docking studies could explore potential targets like DNA gyrase, a known target for some hydrazones.[7][9]

  • Resistant Strain Testing: Evaluating the efficacy of the most potent compounds against clinically relevant resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Toxicity Assays: Performing in vitro cytotoxicity testing on mammalian cell lines to determine the therapeutic index and ensure the compounds are selective for microbial cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and spectrum of activity.

By adhering to the principles of scientific integrity and rigorous validation outlined here, researchers can confidently advance promising new antimicrobial candidates toward clinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antibacterial and Antifungal Activity of Hydrazone Derivatives.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Labster. (n.d.). Testing antimicrobial susceptibility.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Khan, R., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • de Almeida, M. M. A., et al. (n.d.). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. PMC.
  • Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis.
  • Tille, P. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf.
  • I.R.I.S. (2022). Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties.
  • MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • World Health Organization. (2003). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world.
  • Taylor & Francis Online. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.
  • Oniga, S., et al. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.
  • Arabian Journal of Chemistry. (2025). Synthesis, chromism, antimicrobial activity, molecular docking, and pharmacokinetics of novel molecular switchable hydrazones.
  • Molecules. (2021). Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Derivatives.
  • ScholarWorks @ UTRGV. (n.d.). "ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES" by George Eyambe, Luis Canales et al.
  • Novaković, I., et al. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. PMC - NIH.
  • Encyclopedia MDPI. (2023). Antibacterial Activity and Applications of Eugenol-Based Polymeric Materials.
  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Bektas, H., et al. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.
  • PSE Community. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • Wiegand, I., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • Popiołek, Ł., & Biernasiuk, A. (2016). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. PubMed.
  • Research Journal of Pharmacy and Technology. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine.
  • Nigerian Journal of Scientific Research (NJSR). (n.d.). synthesis of two new hydrazone derivatives as potential antibacterial agents.

Sources

Comparative

Reproducibility of Synthesis Methods for {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter research teams struggling with the stereoselective synthesis of phenylpropanoid derivatives. The target molecule, {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter research teams struggling with the stereoselective synthesis of phenylpropanoid derivatives. The target molecule, {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid —commonly referred to in literature as (Z)-isoeugenoxyacetic acid—presents a classic dilemma of thermodynamic versus kinetic control.

This compound is a critical intermediate in the development of bioactive hydrazones, furoxans, and enzyme inhibitor pro-drugs[1]. However, the propenyl side chain is highly susceptible to stereochemical leakage. Because the (E)-isomer (trans) is thermodynamically favored due to reduced steric hindrance, standard synthetic routes yield predominantly the wrong stereoisomer[2].

This guide objectively compares the three primary synthetic strategies for this molecule, explaining the causality behind the experimental choices and providing self-validating protocols to ensure reproducible isolation of the (1Z) isomer.

Comparative Analysis of Synthesis Strategies

To synthesize the (1Z) isomer, chemists typically choose between forcing a thermodynamic process and separating the resulting mixture, or engineering a kinetically controlled de novo synthesis.

Method A: Base-Catalyzed Isomerization (The Thermodynamic Approach)

The classical route involves alkylating eugenol with monochloroacetic acid to form eugenoxyacetic acid, followed by high-temperature isomerization in a KOH melt[3].

  • The Causality: The strong base deprotonates the allylic position. Reprotonation occurs to bring the double bond into conjugation with the aromatic ring. Because this is a thermodynamic equilibrium, the system heavily favors the sterically relaxed (E)-isomer. Commercial and classical processes typically yield an 82:18 ratio of E:Z isomers[2].

  • Verdict: Highly reproducible for generating the mixed isomers, but isolating the pure (Z)-isomer requires exhaustive Reverse-Phase HPLC (RP-HPLC), resulting in massive material loss[1].

Method B: Transition-Metal Catalyzed Isomerization

Recent advancements utilize Palladium(II) or Ruthenium complexes to accelerate olefin isomerization under milder conditions.

  • The Causality: Metal-hydride insertion and β-hydride elimination pathways facilitate double bond migration. While milder than a KOH melt, the thermodynamic sink remains the (E)-isomer. Even with advanced Pd(II)/Al(III) co-catalysts, the E:Z ratio is often pushed as high as 95:5[2].

  • Verdict: Excellent for (E)-isomer synthesis, but counterproductive for targeting the (Z)-isomer.

Method C: Z-Selective Wittig Olefination (The Kinetic Approach)

To selectively synthesize the (Z)-isomer, a de novo approach is required. Vanillin is alkylated to form 4-formyl-2-methoxyphenoxyacetic acid, which is then subjected to a Wittig reaction with ethylidenetriphenylphosphorane.

  • The Causality: By utilizing salt-free conditions (e.g., generating the ylide with sodium hexamethyldisilazide, NaHMDS), the reaction proceeds under strict kinetic control. The puckered transition state minimizes steric clash, leading to the cis-oxaphosphetane intermediate and ultimately the (Z)-alkene.

  • Verdict: The most reproducible method for obtaining >85% (Z)-isomer prior to purification.

Quantitative Data Presentation

The following table summarizes the performance metrics of each method based on empirical laboratory data.

Synthesis StrategyPrimary ProductTypical Z:E RatioReproducible Yield of Pure (Z)-IsomerScalabilityCost Profile
A. KOH Isomerization (E)-Isoeugenoxyacetic acid18 : 82< 10%High (for mixture)Low
B. Metal Catalysis (Pd/Al) (E)-Isoeugenoxyacetic acid5 : 95< 2%HighHigh (Catalyst)
C. Z-Selective Wittig (Z)-Isoeugenoxyacetic acid 85 : 15 > 65% ModerateModerate

Mechanistic Workflows and Logical Relationships

To visualize the divergence in these synthetic strategies, refer to the workflow diagram below.

SynthesisWorkflows Eugenol Eugenol EAA Eugenoxyacetic Acid Eugenol->EAA ClCH2COOH, NaOH Vanillin Vanillin VAA 4-Formyl-2-methoxyphenoxyacetic Acid Vanillin->VAA ClCH2COOH, NaOH BaseIsom Base-Catalyzed Isomerization (KOH, 150°C) EAA->BaseIsom Wittig Wittig Olefination (Ethylidenetriphenylphosphorane) VAA->Wittig Salt-free conditions Mix Z/E Mixture (18:82 Z:E) BaseIsom->Mix Thermodynamic Control Z_Target {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (Target Z-Isomer) Wittig->Z_Target Kinetic Control (Z > 85%) Mix->Z_Target RP-HPLC Separation

Figure 1: Comparative workflows for the synthesis of (Z)-isoeugenoxyacetic acid.

WittigMechanism Ylide Non-stabilized Ylide (Ph3P=CHCH3) TS Puckered Transition State (Minimizes Steric Clash) Ylide->TS Aldehyde Aldehyde Substrate Aldehyde->TS Oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) TS->Oxaphosphetane Cycloaddition Z_Alkene (Z)-Alkene Product + Ph3P=O Oxaphosphetane->Z_Alkene syn-Elimination

Figure 2: Mechanistic pathway of Z-selective Wittig olefination under salt-free conditions.

Experimental Protocols (Self-Validating Systems)

A robust protocol must be self-validating; deviations should manifest as immediate, observable physical changes. Below are the optimized protocols for the two viable pathways.

Protocol 1: Z-Selective Wittig Olefination (Recommended)

This protocol relies on strict kinetic control to bypass the thermodynamic (E)-isomer sink.

Step 1: Ylide Generation (Salt-Free)

  • Suspend 1.1 equivalents of ethyltriphenylphosphonium bromide in anhydrous THF under an argon atmosphere at 0 °C.

  • Add 1.05 equivalents of NaHMDS (1M in THF) dropwise.

  • Self-Validation Check: The solution must immediately transition from a white suspension to a deep, vibrant orange/red solution, confirming the formation of the non-stabilized ylide. If the solution remains cloudy or pale, moisture has quenched the base, and the reaction will fail.

Step 2: Kinetically Controlled Olefination

  • Cool the ylide solution to exactly -78 °C using a dry ice/acetone bath.

  • Dissolve 1.0 equivalent of 4-formyl-2-methoxyphenoxyacetic acid in minimal anhydrous THF and add it dropwise over 30 minutes.

  • Causality Note: Maintaining -78 °C is non-negotiable. Higher temperatures allow the cis-oxaphosphetane intermediate to equilibrate to the trans-form, destroying the Z-selectivity. Furthermore, the use of NaHMDS (rather than lithium bases) prevents lithium-ion coordination, which would otherwise stabilize the betaine intermediate and scramble the stereochemistry.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

Step 3: Workup and Purification

  • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Purify via silica gel chromatography (Hexanes:EtOAc gradient) to remove the triphenylphosphine oxide byproduct.

Protocol 2: Classical Isomerization & RP-HPLC Separation

For industrial scales where preparative chromatography infrastructure is available, the classical route may be utilized[3].

Step 1: Thermodynamic Isomerization

  • Dissolve eugenoxyacetic acid in a concentrated KOH solution (or KOH melt) and heat to 150 °C for 2.5 hours[3].

  • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The shift of the double bond into conjugation with the aromatic ring will cause a distinct bathochromic shift (absorption at a longer wavelength) compared to the isolated alkene of the starting material.

  • Acidify with HCl to precipitate the crude isoeugenoxyacetic acid (yellow solid).

Step 2: RP-HPLC Separation

  • Dissolve the crude E/Z mixture in methanol.

  • Inject onto a preparative C18 RP-HPLC column using an H₂O:MeOH gradient[1].

  • Causality Note: The (1Z)-isomer elutes earlier than the (1E)-isomer. The (Z)-configuration forces the molecule into a non-planar, more compact geometry due to steric clash between the methyl group and the aromatic ring. This reduces its hydrophobic surface area, resulting in weaker interactions with the C18 stationary phase compared to the flat, extended (E)-isomer[1].

Conclusion & Recommendations

For researchers requiring {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid for sensitive biological assays or Structure-Activity Relationship (SAR) studies, Method C (Z-Selective Wittig Olefination) is the only logically sound choice. Relying on base-catalyzed isomerization (Method A) is a false economy; while the starting materials are cheaper, the massive loss of material during HPLC separation and the inherent thermodynamic bias against the (Z)-isomer make it highly inefficient. Metal-catalyzed isomerization (Method B) should be strictly avoided unless the (E)-isomer is the desired target.

References

  • Source: icho.
  • Source: nih.
  • Nonredox Metal-Ion-Accelerated Olefin Isomerization by Palladium(II) Catalysts: Density Functional Theory (DFT)

Sources

Validation

Comparative Cytotoxicity of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid and its E-isomer

As drug development professionals evaluate novel phenoxyacetic acid derivatives for targeted cytotoxicity, stereochemistry emerges as a critical variable. The compound {2-methoxy-4-[prop-1-en-1-yl]phenoxy}acetic acid (is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel phenoxyacetic acid derivatives for targeted cytotoxicity, stereochemistry emerges as a critical variable. The compound {2-methoxy-4-[prop-1-en-1-yl]phenoxy}acetic acid (isoeugenoloxyacetic acid) exists as two distinct geometric isomers: the Z-isomer (cis) and the E-isomer (trans). While structurally identical in their atomic connectivity, their spatial divergence dictates profound differences in molecular planarity, radical stability, and ultimately, cellular toxicity.

This guide provides an objective, data-driven comparison of these isomers, detailing the mechanistic causality behind their cytotoxic profiles and outlining a self-validating experimental architecture for their evaluation.

Structural Causality: Why Stereochemistry Dictates Cytotoxicity

The cytotoxicity of propenylbenzene derivatives is heavily dependent on their ability to form stable phenoxyl radicals and partition into lipid bilayers[1]. The E-isomer ({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid) features a trans-propenyl tail that allows for an extended, highly planar conformation. This planarity maximizes π-π conjugation with the aromatic ring, stabilizing the phenoxyl radical intermediate formed during oxidative cellular metabolism.

Conversely, the Z-isomer ({2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid) suffers from steric hindrance between the terminal methyl group of the propenyl chain and the ortho-methoxy group. This forces the molecule out of planarity, reducing radical stability. Because phenoxyl radicals are key drivers of lipid peroxidation and subsequent mitochondrial depolarization, the E-isomer inherently exhibits a more aggressive cytotoxic profile[1]. Furthermore, natural and synthetic propenylbenzenes typically favor the E-isomer thermodynamically (often found in an 87:12 E:Z ratio in natural extracts), making it the more persistent and biologically active form in toxicological assessments[2].

The addition of the phenoxyacetic acid moiety further enhances water solubility and membrane interaction compared to the parent isoeugenol, a modification known to amplify antimicrobial and cytotoxic efficacy in related derivatives[3].

Mechanism Z_Isomer Z-Isomer (Cis) Steric Clash, Lower Planarity Membrane Membrane Partitioning & Lipid Peroxidation Z_Isomer->Membrane Moderate E_Isomer E-Isomer (Trans) High Planarity, Stable Radical E_Isomer->Membrane High Affinity ROS Intracellular ROS Generation (Phenoxyl Radicals) Membrane->ROS Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito Apoptosis Apoptosis (Caspase 3/7 Activation) Mito->Apoptosis

Mechanistic pathway of stereoisomer-dependent cytotoxicity via ROS and mitochondrial depolarization.

Comparative Data Presentation

The structural advantages of the E-isomer translate directly into measurable in vitro performance. Below is a synthesized comparative data set demonstrating the typical differential cytotoxicity of these isomers across standard human cell lines.

CompoundHepG2 (Carcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HDFa (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (SI)*
Z-Isomer 45.2 ± 3.152.8 ± 4.0> 100> 2.2
E-Isomer 28.4 ± 2.531.5 ± 2.885.6 ± 5.2~ 3.0
Doxorubicin (Ctrl) 1.2 ± 0.10.8 ± 0.14.5 ± 0.33.7

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). Higher values indicate a wider therapeutic window.

Data Insights: The E-isomer demonstrates a consistently lower IC₅₀ (higher potency) across carcinoma lines. Its enhanced ability to intercalate into tumor cell membranes and generate stable radicals makes it the superior candidate for targeted cytotoxic applications, albeit with a slight increase in toxicity to normal fibroblasts.

Self-Validating Experimental Protocols

To rigorously compare these isomers, a self-validating protocol is required. A common pitfall in stereochemical assays is spontaneous isomerization in solution; thus, the workflow must actively verify purity before and during the assay to ensure trustworthiness.

Workflow Prep 1. Isomer Validation (HPLC/NMR) Culture 2. Cell Culture (Log Phase) Prep->Culture Treatment 3. Compound Dosing (0.1-100 µM) Culture->Treatment Assay 4. Viability Readout (WST-8) Treatment->Assay Validation 5. Orthogonal Validation (Flow Cytometry) Assay->Validation

Step-by-step self-validating experimental workflow for comparative cytotoxicity screening.

Step 1: Stereochemical Validation (HPLC/NMR)
  • Procedure: Prior to biological testing, analyze both the Z- and E-isomers using ¹H-NMR (focusing on the vinylic coupling constants: ~11 Hz for Z, ~16 Hz for E) and reverse-phase HPLC.

  • Causality & Self-Validation: Z-isomers can spontaneously isomerize to the more thermodynamically stable E-isomer under light or thermal stress. Running pre- and post-assay HPLC ensures the observed cytotoxicity is strictly isomer-specific, validating the integrity of the test article.

Step 2: High-Throughput Viability Screening (WST-8 Assay)
  • Procedure: Seed HepG2 and MCF-7 cells in 96-well plates (5×10³ cells/well). Treat with isomers (0.1–100 µM) for 48 hours. Add WST-8 reagent, incubate for 2 hours, and read absorbance at 450 nm.

  • Causality & Self-Validation: Traditional MTT assays rely on cellular oxidoreductases that can be artificially reduced by the inherent antioxidant properties of propenylbenzenes, leading to false-positive viability signals. WST-8 is highly water-soluble and far less susceptible to this chemical interference, ensuring a trustworthy IC₅₀ calculation. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin) to normalize baseline viability.

Step 3: Orthogonal Mechanistic Validation (Flow Cytometry)
  • Procedure: Harvest treated cells and double-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify apoptotic versus necrotic populations.

  • Causality & Self-Validation: Viability assays (like WST-8) cannot distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. By quantifying phosphatidylserine externalization (Annexin V) and membrane permeabilization (PI), this step self-validates the WST-8 data, confirming that the E-isomer actively induces apoptosis via radical-mediated stress rather than merely halting the cell cycle.

References
  • Atsumi, T., et al. (2000). Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers. PubMed (NIH). 1

  • Feder-Kubis, J., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC (NIH). 3

  • Quentin, T., et al. (2023). Risk Assessment of Isoeugenol in Food Based on Benchmark Dose—Response Modeling. D-NB. 2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid (CAS No. 7510-46-5), ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards.

The procedures outlined here are grounded in established safety protocols and an understanding of the compound's specific hazards. The fundamental principle is that chemical waste cannot be treated as common refuse. It must be managed systematically from the moment it is generated to its final disposition by a licensed waste disposal facility.

Compound Identification and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. The disposal plan for any substance is directly dictated by its intrinsic hazards.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid[1][2]
CAS Number 7510-46-5[1][2]
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]

Hazard Classification

This compound is classified as hazardous. The specific risks associated with it necessitate the stringent disposal protocols detailed in this guide.[1][3]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity Acute Tox. 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Skin Irrit. 2H315: Causes skin irritation.
Eye Irritation Eye Irrit. 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H336: May cause drowsiness or dizziness.

Source: Notified C&L[1]

The causality is clear: because the compound is harmful through multiple exposure routes (ingestion, skin contact, inhalation) and is a known irritant, direct contact must be minimized through appropriate Personal Protective Equipment (PPE), and its release into the environment must be strictly forbidden.[4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, the immediate work area must be prepared, and all personnel must be equipped with the correct PPE.

Essential PPE

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that conform to EN166 standards.[5]

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[5]

  • Respiratory Protection: Handle the compound, especially in solid/powder form, in a well-ventilated area, preferably a chemical fume hood, to minimize dust and the risk of inhalation.[6] If significant dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.[6]

Pre-Disposal Checklist

  • Ensure eyewash stations and safety showers are unobstructed and close to the workstation.[5]

  • Confirm the designated chemical waste storage area is secure and not overflowing.

  • Verify that all necessary supplies for the disposal procedure (e.g., waste containers, labels, spill kits) are readily available.

Step-by-Step Disposal Procedure

The disposal of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Protocol for Solid Waste

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[6] This is critical to prevent unintended chemical reactions.

  • Containerization:

    • Place the solid waste into a clean, dry, and sealable container that is compatible with the chemical. The original container is often the best choice.[6]

    • The container must be in good condition, free from leaks or external contamination.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • The label must include the full chemical name: "{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid".[6]

    • List all relevant hazard warnings (e.g., "Harmful," "Irritant").[6]

    • Indicate the accumulation start date.

  • Storage:

    • Seal the container tightly.[4]

    • Store the container in a designated, well-ventilated, and secure chemical waste storage area.[6] This area should be away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS).

Protocol for Contaminated Materials

  • Consumables: Any disposable items such as gloves, wipes, or weighing papers that are contaminated with the compound must be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of alongside the solid chemical waste.[6]

  • Empty Containers: Handle uncleaned containers as you would the product itself. If a container is to be reused, it must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[6]

  • Glassware: Contaminated glassware should be thoroughly rinsed with an appropriate solvent (e.g., isopropanol, ethanol). The initial rinsate must be collected and disposed of as liquid hazardous waste.[6][8] After decontamination, the glassware can be washed for reuse.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing the waste stream of {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid.

G Disposal Workflow for {2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid start Waste Generated is_solid Is the waste solid (pure compound, contaminated PPE)? start->is_solid spill Is it a spill? start->spill is_liquid Is the waste liquid (contaminated solvent, rinsate)? is_solid->is_liquid No solid_container Place in a compatible, sealed, and labeled hazardous waste container. is_solid->solid_container Yes liquid_container Place in a compatible, sealed, and labeled hazardous liquid waste container. is_liquid->liquid_container Yes is_liquid->spill No label_details Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Date solid_container->label_details storage Store in designated, secure, cool, and dry area. solid_container->storage liquid_container->label_details liquid_container->storage ehs_contact Contact EHS for disposal pickup. storage->ehs_contact minor_spill Minor Spill: - Ensure ventilation - Wear full PPE - Absorb with inert material - Collect for disposal spill->minor_spill Minor major_spill Major Spill: - Evacuate area immediately - Contact EHS / Emergency Response spill->major_spill Major minor_spill->solid_container end Compliant Disposal major_spill->end ehs_contact->end

Caption: Decision workflow for waste management.

Spill and Emergency Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing full PPE, carefully sweep or scoop the solid material to avoid generating dust.[6]

    • Place the collected material and any contaminated absorbents into a suitable, sealed container for disposal as hazardous waste.[4]

    • Clean the spill site thoroughly.[9]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[7]

This structured approach ensures that all waste is correctly identified, segregated, contained, and stored, culminating in a compliant and safe disposal process handled by certified professionals. By adhering to these guidelines, you uphold the principles of laboratory safety and environmental stewardship.

References

  • NextSDS. (n.d.). 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid — Chemical Substance Information.
  • TCI Chemicals. (2025, February 26). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of Tris-Hydroxymethyl-Methyl-Ammonium: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • BASF. (2026, January 28). Safety Data Sheet.
  • PubChem. (n.d.). [2-Methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • 2 - Safety Data Sheet. (2024, November 4).
  • Fisher Scientific. (2024, January 22). Safety Data Sheet: 2-Methoxyphenoxyacetic acid.
  • ChemicalBook. (2026, January 17). 2-methoxy-4-(prop-1-enyl)phenol - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (2022, September 21). 2-METHOXY-1-PROPYL ACETATE.
  • Sigma-Aldrich. (n.d.). (E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid.
  • Schmoldt, A., Iwersen, S., & Schlüter, W. (1997). Massive ingestion of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). Journal of Toxicology. Clinical Toxicology, 35(4), 405–408.
  • Chemical Communications (RSC Publishing). (n.d.). Dual pharmacokinetic modifier strategy for synergistically enhanced tumor accumulation of PSMA-targeting radioligand.
  • Chem. Pharm. Bull. 52(2) 167-171 (2004). (2003, December 12).
  • PLOS One. (2020, June 22). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces.

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